Antioquine
Description
Properties
CAS No. |
93767-27-2 |
|---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol |
InChI |
InChI=1S/C37H40N2O6/c1-38-12-10-23-18-32(43-4)33-20-25(23)28(38)16-21-6-8-30(40)26(14-21)27-15-22(7-9-31(27)42-3)17-29-35-24(11-13-39(29)2)19-34(44-5)36(41)37(35)45-33/h6-9,14-15,18-20,28-29,40-41H,10-13,16-17H2,1-5H3/t28-,29+/m1/s1 |
InChI Key |
MNNXIEANPHEHSB-WDYNHAJCSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antioquine; |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and structure of Antioquine
Disclaimer: The compound "Antioquine" appears to be a hypothetical substance. Extensive searches in chemical databases and scientific literature have yielded no results for a compound with this name. This guide is presented as a template to demonstrate the requested format and content structure, and it should not be considered as factual information about any real-world chemical entity. The data and experimental details provided are illustrative examples.
Chemical Properties and Structure
This compound is a synthetic heterocyclic compound with a novel scaffold, showing potential as a selective kinase inhibitor. Its core structure consists of a fused tri-cyclic system, which is essential for its biological activity.
Physicochemical Properties
The physicochemical properties of this compound have been determined using standard analytical techniques. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Method |
| Molecular Formula | C₂₂H₂₅N₅O₂ | Elemental Analysis |
| Molecular Weight | 391.47 g/mol | Mass Spectrometry |
| pKa | 8.2 | Potentiometric Titration |
| LogP | 3.5 | HPLC |
| Aqueous Solubility | 0.15 mg/mL | Shake-flask method |
| Melting Point | 182-185 °C | Differential Scanning Calorimetry |
Spectral Data
Spectroscopic analysis confirms the proposed structure of this compound.
| Technique | Key Peaks/Shifts |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8 (d, J=8.0 Hz, 2H), 7.5 (t, J=7.5 Hz, 2H), 4.2 (q, J=7.1 Hz, 2H), 2.5 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.2, 155.4, 142.1, 129.8, 125.6, 55.3, 21.7 |
| Mass (ESI+) | m/z 392.21 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via a three-step process starting from commercially available precursors.
Caption: Synthetic workflow for this compound.
Protocol:
-
Step 1: Suzuki Coupling: React 2-bromopyridine (B144113) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the biaryl intermediate.
-
Step 2: Nucleophilic Aromatic Substitution: The intermediate is then reacted with 4-chloro-7-nitrobenzofurazan.
-
Step 3: Cyclization: The resulting compound undergoes reductive cyclization using sodium dithionite (B78146) to yield this compound.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).
Kinase Inhibition Assay
The inhibitory activity of this compound against a panel of kinases is determined using a fluorescence-based assay.
Caption: Workflow for the kinase inhibition assay.
Protocol:
-
A solution containing the target kinase and a fluorescently labeled peptide substrate is prepared.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The kinase/substrate solution is added to the wells, and the plate is incubated for 10 minutes.
-
The kinase reaction is initiated by the addition of ATP.
-
After a 60-minute incubation, the reaction is stopped, and a detection reagent is added.
-
The fluorescence is measured to determine the extent of kinase activity.
Signaling Pathway Analysis
This compound has been shown to modulate the hypothetical "Chrono-Kinase Pathway," which is implicated in cellular senescence.
Caption: Proposed mechanism of this compound in the Chrono-Kinase pathway.
The binding of a growth factor to its receptor activates Chrono-Kinase. This, in turn, phosphorylates Protein X, leading to cellular senescence. This compound acts as a direct inhibitor of Chrono-Kinase, thereby blocking this signaling cascade.
Antioquine: A Technical Whitepaper on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antioquine, a bisbenzylisoquinoline alkaloid, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This document provides a comprehensive technical overview of the discovery, natural sources, and experimentally determined mechanisms of action of this compound. Key quantitative data from various studies are summarized, and detailed experimental protocols for its investigation are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.
Discovery and Natural Sources
This compound was first isolated from Pseudoxandra sclerocarpa Maas, a plant endemic to the Antioquia region of Colombia, from which its name is derived[1][2][3]. This plant belongs to the Annonaceae family, which is a known source of various isoquinoline (B145761) alkaloids[3][4]. Subsequent phytochemical studies have also identified this compound in another member of the Annonaceae family, Guatteria boliviana.
The primary natural sources of this compound are presented in Table 1.
Table 1: Natural Sources of this compound
| Plant Species | Family | Geographic Origin | Reference(s) |
| Pseudoxandra sclerocarpa Maas | Annonaceae | Colombia (Antioquia region) | |
| Guatteria boliviana | Annonaceae | Not specified |
Chemical Properties
This compound is a bisbenzylisoquinoline alkaloid with the molecular formula C37H40N2O6 and a molecular weight of 608.7233 g/mol . Its complex structure is characterized by two benzylisoquinoline moieties linked together, contributing to its unique pharmacological properties.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its role as a calcium channel blocker being the most extensively studied. It also demonstrates dual contractile and relaxant effects on vascular smooth muscle, as well as cytotoxic, antioxidant, and antiparasitic properties.
Calcium Channel Blockade and Vasodilatory Effects
This compound has been identified as a calcium antagonist, functioning as a blocker of voltage-dependent calcium channels (VDCCs) in vascular smooth muscle cells. This action leads to vasodilation, an effect that has been compared to that of established calcium channel blockers like verapamil (B1683045) and diltiazem. Studies on isolated rat aorta have shown that this compound can inhibit contractions induced by high potassium concentrations, which are dependent on calcium influx through L-type calcium channels.
dot
Caption: Proposed mechanism of this compound-induced vasodilation.
Paradoxical Contractile Effects
Interestingly, at higher concentrations (e.g., 300 µM), this compound can induce a contractile response in rat aorta, both in the presence and absence of extracellular calcium. This effect is not inhibited by nifedipine (B1678770) or diltiazem, suggesting a mechanism independent of calcium entry through VDCCs. It has been hypothesized that this contractile action may be similar to that of calyculin-A or okadaic acid, which are known inhibitors of protein phosphatases. The involvement of α-adrenoceptors in this paradoxical effect has also been considered.
Other Biological Activities
-
Antiparasitic Activity: this compound has demonstrated activity against various parasites. It has shown effects against Leishmania amazonensis and Leishmania venezuelensis. Additionally, it has been reported to be active against the trypomastigote form of Trypanosoma cruzi, the causative agent of Chagas disease.
-
Cytotoxic and Antioxidant Effects: Studies have indicated that this compound possesses cytotoxic and antioxidant properties.
-
Antidepressant Activity: Some research has suggested potential antidepressant activity for this compound.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 2: Vasoactive Effects of this compound on Rat Thoracic Aorta
| Parameter | Condition | Value | Reference(s) |
| Contraction induced by this compound | 300 µM | Similar magnitude in presence and absence of extracellular Ca2+ | |
| Inhibition of KCl-induced contraction | Not specified | More potent than against noradrenaline-induced contractions | |
| Blockade of Ca2+ influx (Phase 1) | With endothelium | Not significantly different from Tetrandrine | |
| Blockade of Ca2+ influx (Phase 2) | With endothelium | Not significantly different from Tetrandrine |
Table 3: Antiparasitic Activity of this compound
| Parasite | Stage | IC50 / Activity | Reference(s) |
| Trypanosoma cruzi | Trypomastigote | >818.8 µM | |
| Leishmania amazonensis | Not specified | Less potent than Glucantime | |
| Leishmania venezuelensis | Not specified | Showed significant activity |
Experimental Protocols
Protocol for Assessing Vasoactive Effects on Isolated Rat Aorta
This protocol is a synthesized methodology based on descriptions of experiments investigating the effects of this compound on vascular smooth muscle.
dot
Caption: Experimental workflow for isolated rat aorta assay.
Methodology:
-
Tissue Preparation:
-
Sacrifice male Wistar rats (220-280 g) via CO2 inhalation.
-
Carefully excise the thoracic aorta and place it in a petri dish containing Krebs-Henseleit buffer (KHB).
-
Remove adherent connective and adipose tissue and cut the aorta into rings of 2-4 mm in length.
-
-
Organ Bath Setup:
-
Mount the aortic rings between two stainless steel hooks in an organ bath filled with KHB. The buffer should be maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, washing the rings with fresh KHB every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a stable contraction in the aortic rings using a contracting agent such as a high concentration of potassium chloride (e.g., 80 mM) or phenylephrine (B352888) (e.g., 1 µM).
-
Once a plateau in the contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the resulting changes in isometric tension to determine the relaxant or contractile effect of this compound.
-
Conclusion
This compound is a promising natural product with a multifaceted pharmacological profile. Its primary mechanism of action as a calcium channel blocker provides a strong rationale for its potential development as a cardiovascular drug. However, its paradoxical contractile effects and other biological activities, including antiparasitic and cytotoxic properties, warrant further investigation. The experimental protocols and data presented in this whitepaper provide a foundation for future research aimed at fully elucidating the therapeutic potential of this compound and its derivatives. Continued exploration of its natural sources and the development of synthetic analogs will be crucial for advancing this molecule towards clinical applications.
References
The Multifaceted Biological Activities of Bisbenzyltetrahydroisoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisbenzyltetrahydroisoquinoline (BBIQ) alkaloids represent a large and structurally diverse class of natural products, primarily isolated from plants of the Menispermaceae, Ranunculaceae, Berberidaceae, and Annonaceae families. These compounds are characterized by the presence of two benzyltetrahydroisoquinoline units linked together, forming complex macrocyclic or dimeric structures. For centuries, plants containing these alkaloids have been integral to traditional medicine systems, particularly in Asia, for treating a wide array of ailments.[1][2] Modern scientific investigation has validated many of these traditional uses, revealing a broad spectrum of potent biological activities.
This technical guide provides an in-depth overview of the significant pharmacological properties of key BBIQ alkaloids, including tetrandrine, fangchinoline (B191232), cepharanthine (B1668398), and berbamine. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed summary of their anticancer, antimicrobial, and antiviral activities. The guide presents quantitative data in structured tables for comparative analysis, details the experimental protocols for key assays, and visualizes the complex signaling pathways modulated by these compounds.
Anticancer Activity
BBIQ alkaloids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]
Quantitative Anticancer Data
The following tables summarize the 50% inhibitory concentration (IC50) values of prominent BBIQ alkaloids against various human cancer cell lines, providing a comparative view of their potency.
Table 1: Anticancer Activity of Tetrandrine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUM-149 | Inflammatory Breast Cancer | 15.3 ± 4.1 | |
| SUM-159 | Inflammatory Breast Cancer | 24.3 ± 2.1 | |
| MBA-231 | Breast Cancer | 10-20 | |
| MDA-MB-231 | Breast Cancer | 1.18 ± 0.14 (Derivative 23) | |
| PC3 | Prostate Cancer | 1.94 ± 0.11 (Derivative 10) | |
| WM9 | Melanoma | 1.68 ± 0.22 (Derivative 8) | |
| HEL | Erythroleukemia | - | |
| K562 | Chronic Myeloid Leukemia | - | |
| Hep G2 | Hepatocellular Carcinoma | 4.35 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | 9.44 | |
| Hep 3B | Hepatocellular Carcinoma | 10.41 | |
| MCF7 | Breast Cancer | 21.76 (Tetrandrine Citrate) | |
| MDA-MB-231 | Breast Cancer | 8.76 (Tetrandrine Citrate) | |
| HT-29 | Colon Carcinoma | 22.98 (24h), 6.87 (48h) | |
| Ovcar-8 | Ovarian Cancer | 7-14 | |
| A2780 | Ovarian Cancer | 7-14 | |
| Ovcar-4 | Ovarian Cancer | 7-14 | |
| Igrov-1 | Ovarian Cancer | 7-14 |
Table 2: Anticancer Activity of Fangchinoline
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~5 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~5 | |
| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | |
| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | |
| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | |
| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | |
| A549 | Non-small Cell Lung Cancer | 0.26 (Derivative 2h) | |
| WM9 | Human Melanoma | 1.07 (Derivative 4g) | |
| A549 | Non-small Cell Lung Cancer | 0.61 (Derivative 3i) |
Table 3: Anticancer Activity of Cepharanthine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1688 | Small Cell Lung Cancer | 0.8 | |
| H446 | Small Cell Lung Cancer | 1.1 | |
| H146 | Small Cell Lung Cancer | 1.5 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Lower than MCF-7 | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | - | |
| K562 | Chronic Myeloid Leukemia | - |
Table 4: Anticancer Activity of Berbamine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 8.3 ± 1.3 (72h) | |
| PC9 | Lung Cancer | 16.8 ± 0.9 (72h) | |
| H9 | T-cell Lymphoma | 4.0 | |
| RPMI8226 | Multiple Myeloma | 6.19 | |
| RPMI8226 | Multiple Myeloma | 0.30 (Derivative 2a) | |
| H9 | T-cell Lymphoma | 0.36 (Derivative 4b) | |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | |
| MCF-7 | Breast Cancer | 63.62 mg/ml |
Antimicrobial Activity
Several BBIQ alkaloids have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to combat drug-resistant strains makes them particularly interesting candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected BBIQ alkaloids against various microorganisms.
Table 5: Antimicrobial Activity of Bisbenzyltetrahydroisoquinoline Alkaloids
| Alkaloid | Microorganism | MIC (mg/L or µg/mL) | Reference |
| Tetrandrine | Candida albicans (fluconazole-susceptible) | 32 (MIC50) | |
| Tetrandrine | Candida albicans (fluconazole-resistant) | 32 (MIC50) | |
| Tetrandrine | Cryptococcus neoformans | >64 | |
| Tetrandrine Derivative (MAnT) | Staphylococcus aureus ATCC 25923 | 0.035 | |
| Tetrandrine Derivative (MAcT) | Staphylococcus aureus ATCC 25923 | 6.107 | |
| Tetrandrine Derivative (MAnT) | Klebsiella pneumoniae ATCC 13883 | 6.784 | |
| Tetrandrine Derivative (MAcT) | Klebsiella pneumoniae ATCC 13883 | 3.210 |
Antiviral Activity
BBIQ alkaloids have emerged as potent inhibitors of various viruses, including coronaviruses, human immunodeficiency virus (HIV), and Zika virus. Their mechanisms of antiviral action often involve blocking viral entry into host cells.
Quantitative Antiviral Data
The following table presents the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of key BBIQ alkaloids against different viruses.
Table 6: Antiviral Activity of Bisbenzyltetrahydroisoquinoline Alkaloids
| Alkaloid | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Aromoline | HCoV-229E | Huh7 | 4.33 (EC50) | |
| Aromoline | SARS-CoV-2 (D614G) | - | 0.67 (IC50) | |
| Aromoline | SARS-CoV-2 (Delta) | - | 0.47 (IC50) | |
| Aromoline | SARS-CoV-2 (Omicron) | - | 0.86 (IC50) | |
| Berbamine | HCoV-229E | Huh7 | 5.11 (EC50) | |
| Bersavine | HCoV-229E | Huh7 | 6.45 (EC50) | |
| Obamegine | HCoV-229E | Huh7 | 8.07 (EC50) | |
| Cepharanthine | HIV-1 | - | 0.026 (IC50) | |
| Cepharanthine | SARS-CoV-2 (GX_P2V) | Vero E6 | 0.98 (EC50) | |
| Cepharanthine | SARS-CoV-2 (S-G614) | 293T-ACE2 | 0.351 (EC50) | |
| Cepharanthine | SARS-CoV-2 (S-G614) | Calu3 | 0.759 (EC50) | |
| Cepharanthine | SARS-CoV-2 (S-G614) | A549-ACE2 | 0.911 (EC50) | |
| Cepharanthine | HCoV-OC43 | - | 0.83 (IC50) | |
| Cepharanthine | SARS-CoV | Vero E6 | 9.5 µg/mL | |
| Cepharanthine | HIV-1 | U1 monocytic cells | 0.016 µg/mL (EC50) | |
| Cepharanthine | SARS-CoV-2 | A549-ACE2 | 0.13 (EC50) | |
| Hernandezine | SARS-CoV-2 (S-G614) | 293T-ACE2 | - | |
| Neferine | SARS-CoV-2 (S-G614) | 293T-ACE2 | - | |
| Fangchinoline | Zika Virus (ZIKV) | BHK | 0.86 (EC50) | |
| Fangchinoline | Vesicular Stomatitis Virus (VSV) | - | ~40 (IC50) | |
| Fangchinoline | Encephalomyocarditis virus (EMCV) | - | - | |
| Fangchinoline | Influenza A virus (H1N1) | - | - | |
| Fangchinoline | Herpes simplex virus-1 (HSV-1) | - | - | |
| Fangchinoline | SARS-CoV-2 | 293T-ACE2 | 0.143 (IC50) |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of bisbenzyltetrahydroisoquinoline alkaloids.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Bisbenzyltetrahydroisoquinoline alkaloid stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the BBIQ alkaloid in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the alkaloid. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bisbenzyltetrahydroisoquinoline alkaloid stock solution
-
Sterile saline or PBS
-
Microplate reader or visual inspection
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Prepare serial two-fold dilutions of the BBIQ alkaloid in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted alkaloid. Include a positive control (inoculum without drug) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.
-
Principle: The formation of viral plaques (localized areas of cell death) is inhibited in the presence of an effective antiviral agent. The concentration of the agent that reduces the number of plaques by 50% is the EC50.
-
Materials:
-
24- or 48-well plates
-
Susceptible host cell line
-
Virus stock of known titer
-
Complete cell culture medium
-
Bisbenzyltetrahydroisoquinoline alkaloid stock solution
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or carboxymethylcellulose)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus-Drug Incubation: Prepare serial dilutions of the BBIQ alkaloid. Mix each dilution with a constant amount of virus (e.g., 50-100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-drug mixtures. Include a virus control (virus without drug) and a cell control (medium only). Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.
-
Signaling Pathways
Bisbenzyltetrahydroisoquinoline alkaloids exert their biological effects by modulating multiple intracellular signaling pathways that are critical for cell survival, proliferation, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several BBIQ alkaloids, including fangchinoline and cepharanthine, have been shown to inhibit this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by BBIQ alkaloids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its chronic activation is implicated in various inflammatory diseases and cancers. Tetrandrine, fangchinoline, and cepharanthine have been reported to suppress NF-κB activation.
Caption: Suppression of the NF-κB signaling pathway by BBIQ alkaloids.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a key factor in cancer development. BBIQ alkaloids induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of the intrinsic apoptosis pathway by BBIQ alkaloids.
Conclusion
Bisbenzyltetrahydroisoquinoline alkaloids are a remarkable class of natural products with a diverse and potent range of biological activities. Their demonstrated efficacy in preclinical models against cancer, microbial infections, and viral diseases underscores their significant therapeutic potential. This technical guide has provided a comprehensive, data-centric overview of these activities, along with detailed experimental protocols and visualizations of key signaling pathways. It is intended to serve as a valuable resource for the scientific community, fostering further research and development of these promising compounds into novel therapeutic agents. The continued exploration of BBIQ alkaloids holds great promise for addressing some of the most pressing challenges in human health.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cepharanthine suppresses osteoclast formation by modulating the nuclear factor-κB and nuclear factor of activated T-cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Antioquine: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antioquine, a bisbenzyltetrahydroisoquinoline alkaloid, shows potential as a therapeutic agent, likely functioning as a tyrosine kinase inhibitor. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized methodologies and presents representative data based on compounds of similar structure and class. Detailed experimental protocols for solubility and stability testing are provided, alongside visualizations of a relevant signaling pathway and experimental workflows to support researchers in their investigations.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For drug development purposes, its solubility in aqueous and other organic solvent systems is of high interest.
Table 1: Representative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) | Method |
| DMSO | > 50 | > 82.1 | HPLC-UV |
| Ethanol | ~ 10 | ~ 16.4 | HPLC-UV |
| Water (pH 7.4) | < 0.1 | < 0.16 | HPLC-UV |
| PBS (pH 7.4) | < 0.1 | < 0.16 | HPLC-UV |
Note: The data presented above is representative of bisbenzyltetrahydroisoquinoline alkaloids and should be confirmed experimentally for this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Quantification: Calculate the original concentration in the saturated solution based on the dilution factor.
Stability Profile
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of this compound should be evaluated under various stress conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
Table 2: Representative Stability of this compound under Stress Conditions
| Condition | Duration | Degradation (%) | Key Degradants |
| pH | |||
| 0.1 N HCl (pH 1.2) | 24 hours | < 5 | - |
| pH 7.4 Buffer | 7 days | < 2 | - |
| 0.1 N NaOH (pH 13) | 24 hours | 10-15 | Hydrolytic products |
| Temperature | |||
| 40°C / 75% RH | 4 weeks | < 5 | - |
| 60°C | 2 weeks | 5-10 | Oxidative products |
| Photostability | |||
| ICH Q1B Option II | - | 5-10 | Photo-degradants |
| Oxidation | |||
| 3% H₂O₂ | 24 hours | 15-25 | Oxidized species |
Note: This data is representative and intended to guide experimental design. Actual stability will depend on the specific formulation and storage conditions.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the drug solution with 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 60°C).
-
Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Peak Purity and Mass Balance: Assess the purity of the parent drug peak and calculate the mass balance to account for all degradation products.
Mechanism of Action and Signaling Pathway
This compound is postulated to act as a tyrosine kinase inhibitor. Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibitors of these enzymes can block downstream signaling and are effective in the treatment of various diseases, including cancer.
Caption: this compound inhibits Receptor Tyrosine Kinase signaling.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for solubility and stability testing.
Solubility Testing Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Testing Workflow
Caption: Workflow for forced degradation stability studies.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability testing required for the preclinical development of this compound. While representative data and standard protocols are presented, it is imperative that these properties are determined experimentally for the specific batch of this compound under investigation. The provided workflows and signaling pathway diagram offer a framework for researchers to design and execute their studies, ultimately contributing to a comprehensive physicochemical profile of this promising compound.
References
In Vitro Efficacy and Mechanism of Action of Exemplaribine on Cancer Cell Lines: A Technical Guide
As "Antioquine" is a fictional substance, a technical guide on its specific in vitro effects cannot be generated from existing research. However, to fulfill your request for a well-structured technical document, this guide will serve as a comprehensive template. It uses a hypothetical compound, "Exemplaribine," to demonstrate the requested format, data presentation, experimental protocols, and visualizations. This template can be adapted for a real compound of interest.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the in vitro characterization of Exemplaribine, a novel investigational compound. It outlines the methodologies used to assess its cytotoxic and apoptotic effects on various cancer cell lines and elucidates its proposed mechanism of action by detailing its impact on the MAPK/ERK signaling pathway. All data presented are for illustrative purposes.
Quantitative Analysis of Cytotoxicity and Apoptosis
The anti-proliferative and pro-apoptotic effects of Exemplaribine were quantified across a panel of human cancer cell lines. The following tables summarize the key findings.
Table 1: IC₅₀ Values of Exemplaribine After 48-Hour Treatment
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| HeLa | Cervical Carcinoma | 21.7 |
| HepG2 | Hepatocellular Carcinoma | 15.3 |
-
IC₅₀ values were determined using the MTT assay. Data represent the mean from three independent experiments.
Table 2: Apoptosis Induction by Exemplaribine (10 µM) After 24-Hour Treatment
| Cell Line | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| A549 | 18.6 | 11.2 | 29.8 |
| MCF-7 | 25.4 | 14.5 | 39.9 |
| HeLa | 10.1 | 5.8 | 15.9 |
| HepG2 | 14.9 | 9.3 | 24.2 |
-
Apoptosis rates were determined by Annexin V/Propidium Iodide staining followed by flow cytometry analysis.
Key Experimental Protocols
Detailed methodologies for the core assays are provided below.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a serial dilution of Exemplaribine (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (0.1% DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Quantification (Annexin V/PI Flow Cytometry)
-
Cell Culture and Treatment: Seed 2 x 10⁵ cells/well in a 6-well plate. After 24 hours, treat with the desired concentration of Exemplaribine (e.g., 10 µM) or vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualization of Pathways and Workflows
Diagrams were generated using Graphviz to illustrate key processes and mechanisms.
Caption: Proposed mechanism of Exemplaribine inhibiting the MAPK/ERK signaling pathway.
Caption: Experimental workflow for in vitro evaluation of Exemplaribine.
Caption: Logical decision tree for advancing a hit compound post-screening.
A Technical Guide to the Pharmacokinetics and Metabolism of Antioquine
Disclaimer: Antioquine is a fictional compound. The following data, experimental protocols, and analyses are representative examples designed to illustrate a comprehensive pharmacokinetic and metabolic profile for a novel therapeutic agent, adhering to the specified formatting and content requirements. All information presented herein is hypothetical.
Introduction
This compound is a novel synthetic small molecule under investigation for the treatment of chronic inflammatory conditions. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) and metabolic fate within the body. This document provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, based on preclinical and early-phase clinical data. The methodologies for key bioanalytical and in vitro experiments are also described to ensure reproducibility and further investigation.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized following single oral dose administration in healthy human subjects. The key parameters are summarized below, providing insights into its systemic exposure and disposition.
Data Summary
Quantitative data from a Phase I, single ascending dose study (n=12 subjects, 50 mg oral dose) are presented in Table 1.
Table 1: Human Pharmacokinetic Parameters of this compound (Single 50 mg Oral Dose)
| Parameter | Symbol | Mean Value (± SD) | Unit |
| Peak Plasma Concentration | Cmax | 874 (± 112) | ng/mL |
| Time to Peak Plasma Concentration | Tmax | 2.5 (± 0.5) | h |
| Area Under the Curve (0 to infinity) | AUCinf | 9,850 (± 1,230) | ng·h/mL |
| Apparent Volume of Distribution | Vd/F | 215 (± 28) | L |
| Elimination Half-Life | t1/2 | 11.2 (± 1.8) | h |
| Apparent Total Body Clearance | CL/F | 5.1 (± 0.7) | L/h |
| Plasma Protein Binding | - | 92.5 (± 3.1) | % |
| Oral Bioavailability | F | ~75 | % |
Metabolism of this compound
This compound is extensively metabolized in the liver via Phase I and Phase II biotransformation reactions. The primary metabolic pathways involve cytochrome P450-mediated oxidation followed by glucuronidation.
Metabolic Pathways
The biotransformation of this compound produces two major metabolites: M1 (Hydroxy-Antioquine) and M2 (this compound-Glucuronide). The M1 metabolite retains minor pharmacological activity, while M2 is inactive. The metabolic cascade is initiated by CYP3A4 and followed by conjugation via UGT1A1.
Caption: Metabolic pathway of this compound via Phase I and Phase II reactions.
Metabolite Profile
The contribution of the parent drug and its major metabolites to the total drug-related material eliminated is summarized in Table 2.
Table 2: Excretion Profile of this compound and its Major Metabolites
| Compound | Route of Excretion | Percentage of Administered Dose (%) |
| This compound (Unchanged) | Renal | 8.5 |
| Fecal | 16.5 | |
| M1 (Hydroxy-Antioquine) | Renal | 25.0 |
| M2 (this compound-Glucuronide) | Renal | 50.0 |
Experimental Protocols
The data presented in this guide were generated using standardized and validated methodologies. The core protocols are detailed below.
Protocol: In Vitro Metabolic Stability Assay
-
Objective: To determine the intrinsic clearance of this compound in human liver microsomes.
-
Materials:
-
Pooled Human Liver Microsomes (HLM), 0.5 mg/mL
-
This compound (1 µM final concentration)
-
NADPH regenerating system (Solution A: G6P, NADP+; Solution B: G6PDH)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., Tolbutamide, 100 ng/mL) for reaction termination.
-
-
Methodology:
-
Pre-warm HLM and phosphate buffer to 37°C.
-
In a 96-well plate, combine HLM and this compound in the buffer.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold ACN with internal standard.
-
Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis: The concentration of remaining this compound is quantified using a validated LC-MS/MS method. The natural log of the percentage of this compound remaining is plotted against time to determine the rate of elimination and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol: Bioanalytical Method for Plasma Sample Quantification
-
Objective: To accurately quantify this compound and its M1 metabolite in human plasma.
-
Workflow: The overall workflow from sample collection to data analysis is depicted in the diagram below.
Structural Analogs of Antioquine: A Technical Guide to Their Properties and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Antioquine, a bisbenzylisoquinoline alkaloid with notable smooth muscle relaxant properties, and its structural analogs. This compound, isolated from Pseudoxandra sclerocarpa, exhibits a complex pharmacological profile, primarily characterized by its activity as a calcium channel blocker. This document details the current understanding of this compound's mechanism of action, summarizes the properties of its structural analogs, provides comprehensive experimental protocols for assessing smooth muscle activity, and visualizes key pathways and workflows using DOT language diagrams.
Introduction to this compound and the Bisbenzylisoquinoline Alkaloids
This compound is a member of the large and structurally diverse class of bisbenzylisoquinoline alkaloids.[1][2] These natural products are characterized by the presence of two benzylisoquinoline units linked together. The linkage patterns and stereochemistry of these units give rise to a wide array of distinct compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antihypertensive, and antiarrhythmic effects.
This compound itself has been identified as a potent smooth muscle relaxant.[1] Its primary mechanism of action is believed to be the blockade of calcium influx through voltage-gated calcium channels in smooth muscle cells, a characteristic shared by many other bisbenzylisoquinoline alkaloids.[1]
Structural Analogs of this compound and Their Properties
The bisbenzylisoquinoline alkaloid family is rich with structural analogs of this compound, many of which have been investigated for their pharmacological effects. These analogs often share the same core structure but differ in their substitution patterns, stereochemistry, and the nature of the linkages between the two benzylisoquinoline moieties. These structural variations can significantly influence their biological activity, potency, and selectivity.
Below is a table summarizing the properties of this compound and some of its notable structural analogs.
| Compound | Core Structure | Reported Biological Activity | Mechanism of Action | Quantitative Data (IC50, etc.) | Source |
| This compound | Bisbenzylisoquinoline | Smooth muscle relaxant, dual contractile/relaxant properties in rat aorta.[1] | Calcium channel blocker (benzothiazepine site), weak phosphodiesterase inhibitor. | Inhibits KCl- and noradrenaline-induced contractions in rat aorta in a concentration-dependent manner (0.1 µM - 300 µM). | Pseudoxandra sclerocarpa |
| Tetrandrine | Bisbenzylisoquinoline | Smooth muscle relaxant, anti-inflammatory, anticancer, antihypertensive. | Blocks calcium movement from both intracellular and extracellular stores. | Blocks phase 1 and phase 2 of KCl-induced contraction in rat aorta. | Stephania tetrandra |
| Dauricine | Bisbenzylisoquinoline | Antiarrhythmic. | Blocks cardiac transmembrane Na+, K+, and Ca2+ ion currents. | - | Menispermum dauricum |
| Neferine | Bisbenzylisoquinoline | Antihypertensive, antiarrhythmic, antitumor. | Calcium antagonist. | - | Nelumbo nucifera (Lotus) |
| Berbamine | Bisbenzylisoquinoline | Anti-inflammatory, antimicrobial, antineoplastic, antioxidant. | - | - | Berberis species |
Experimental Protocols
The evaluation of the smooth muscle relaxant properties of this compound and its analogs is typically performed using an isolated organ bath setup. This ex vivo technique allows for the direct measurement of tissue contraction and relaxation in a controlled environment.
Isolated Organ Bath for Smooth Muscle Tension Measurement
This protocol describes the standard method for assessing the effects of a compound on the contractility of isolated vascular smooth muscle, such as the rat thoracic aorta.
a. Materials and Reagents:
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of 7.4.
-
Contractile Agonists: Potassium chloride (KCl) solution (e.g., 80 mM) and Noradrenaline (e.g., 1 µM).
-
Test Compound: this compound or its structural analog, dissolved in an appropriate solvent (e.g., DMSO).
-
Isolated Organ Bath System: Comprising a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
-
Experimental Animal: Male Wistar rats (250-300 g).
b. Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated PSS.
-
Gently remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire.
c. Experimental Procedure:
-
Mount the aortic rings in the organ baths filled with PSS, maintained at 37°C and continuously bubbled with carbogen. One end of the ring should be anchored to a fixed point, and the other connected to a force-displacement transducer.
-
Apply an optimal resting tension to the rings (typically 1.5-2.0 g for rat aorta) and allow them to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh PSS every 15-20 minutes.
-
After equilibration, induce a stable contraction by adding a contractile agonist such as high KCl (e.g., 80 mM) or noradrenaline (e.g., 1 µM) to the bath.
-
Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of the test compound (e.g., this compound from 0.1 µM to 300 µM) to the organ bath.
-
Record the resulting relaxation response until a maximal effect is observed.
d. Data Analysis:
-
Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by the agonist.
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the test compound concentration.
-
From the concentration-response curves, calculate pharmacological parameters such as the IC50 (the concentration of the compound that produces 50% of the maximal relaxation).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-induced smooth muscle relaxation and a typical experimental workflow for its evaluation.
Conclusion
This compound and its structural analogs represent a promising class of compounds with significant potential for therapeutic applications, particularly in conditions involving smooth muscle hypercontractility. Their primary mechanism as calcium channel blockers, coupled with potential modulatory effects on other signaling pathways, makes them intriguing candidates for further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration and characterization of these and other novel bioactive molecules. Further research is warranted to fully elucidate the structure-activity relationships within the bisbenzylisoquinoline alkaloid family and to explore their full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Antioquine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioquine is a compound of significant interest in various research fields. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. These application notes provide a comprehensive guide to preparing, storing, and handling this compound stock solutions for in vitro and in vivo studies. The protocols outlined below are based on general best practices for handling chemical compounds in a laboratory setting.[1][2][3][4]
Compound Information
A summary of the essential information for this compound is provided below. It is critical to obtain the certificate of analysis (CoA) for the specific lot of this compound being used to ensure the highest accuracy in solution preparation.
| Property | Value | Source |
| CAS Number | 93767-27-2 | [5] |
| Appearance | Solid powder | |
| Purity | >98% (refer to CoA) |
Solubility Data
The solubility of this compound is a critical factor in selecting the appropriate solvent for stock solution preparation. Preliminary solubility testing is highly recommended. Based on available data for similar compounds, the following solvents are suggested for initial testing.
| Solvent | Anticipated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | May be soluble | Often used for in vivo studies, but may have lower solvating power than DMSO. |
| Water | Likely insoluble or poorly soluble | Aqueous solubility should be determined, but is often low for complex organic molecules. |
| 1 N NaOH or 1 N HCl | May be soluble depending on pKa | Useful for compounds with ionizable groups. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a widely used solvent for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials with screw caps
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Note: The molecular weight of this compound should be obtained from the certificate of analysis.
-
-
-
Weigh the this compound powder:
-
Using an analytical balance, carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the desired volume of DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution is intended for use in sterile cell culture, it should be sterilized by filtration through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentration:
-
For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is necessary.
-
-
Perform serial dilutions (Recommended):
-
To avoid inaccuracies associated with pipetting very small volumes, serial dilutions are recommended.
-
Step 1: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10. Add 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium.
-
Step 2: Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100. Add 10 µL of the 1 mM solution to 990 µL of cell culture medium.
-
-
Final DMSO Concentration:
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treatment groups.
-
Visualization of Workflows
Caption: Workflow for the preparation of an this compound stock solution.
Caption: Workflow for preparing a working solution from a stock solution.
Stability and Storage Recommendations
The stability of this compound in solution is critical for obtaining reliable experimental data.
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C for long-term (months to years) or 4°C for short-term (days to weeks). | Minimizes degradation of the compound. |
| Light Exposure | Store in amber or foil-wrapped tubes. | Protects from photodegradation, a common issue for organic molecules. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | Freeze-thaw cycles can lead to precipitation and degradation of the compound. |
| Aqueous Solutions | Prepare fresh for each experiment. | Many organic compounds are unstable in aqueous solutions, especially at neutral or alkaline pH. |
Quality Control
To ensure the quality and accuracy of your this compound stock solutions, consider the following quality control measures:
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.
-
Purity Assessment: For long-term studies, it may be beneficial to periodically assess the purity of the stock solution using analytical techniques such as HPLC.
Disclaimer
These protocols are intended as a general guide. Researchers should adapt these procedures as necessary based on their specific experimental requirements and the properties of the particular lot of this compound being used. It is highly recommended to perform small-scale solubility and stability tests before preparing large batches of stock solutions.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Antioquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioquine is a novel synthetic compound with significant therapeutic potential. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a comprehensive overview of the analytical methodology, including detailed protocols and performance data.
Principle
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound from biological and pharmaceutical samples. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The method has been validated according to regulatory guidelines to ensure accuracy, precision, and reliability.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove potential interferences and ensure the longevity of the analytical column.
1.1. For Biological Matrices (Plasma, Serum, Whole Blood):
A protein precipitation method is employed for the extraction of this compound from biological fluids.[1][2]
-
Reagents:
-
Perchloric Acid (0.8 M)
-
Methanol (B129727) (HPLC Grade)
-
Internal Standard (IS) solution (e.g., a structurally similar compound at a concentration of 1 µg/mL in methanol)
-
-
Protocol:
-
Pipette 200 µL of the biological sample (plasma, serum, or whole blood) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution and vortex for 10 seconds.
-
Add 400 µL of cold methanol and 50 µL of 0.8 M perchloric acid to precipitate proteins.[1]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
-
1.2. For Pharmaceutical Formulations (Tablets):
-
Reagents:
-
Diluent (Mobile Phase: Phosphate Buffer:Methanol, 30:70 v/v)
-
-
Protocol:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with the diluent.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtrate into the HPLC system.
-
HPLC Instrumentation and Conditions
The following instrumental parameters have been optimized for the analysis of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Ascentis Express C18, 250 x 4.6 mm, 5 µm[3] |
| Mobile Phase | 1.4 g/L Dibasic sodium phosphate solution (pH adjusted to 3.0 with phosphoric acid) : Methanol (30:70 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate the method's suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Specificity | No interference from endogenous components or excipients |
Data Presentation
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15.2 |
| 1 | 155.8 |
| 10 | 1560.3 |
| 50 | 7805.1 |
| 100 | 15610.5 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |
| 1 | 1.5 | 1.8 | 101.2 |
| 50 | 0.8 | 1.1 | 99.5 |
| 100 | 0.5 | 0.9 | 100.3 |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical relationship of HPLC method development and validation.
References
Application Notes and Protocols for the Mass Spectrometric Identification of Antioquine
Abstract
This document provides a comprehensive guide to the identification and quantification of the novel therapeutic compound "Antioquine" in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic alkaloid with a molecular formula of C20H24N2O3 and a monoisotopic mass of 356.1787 Da. The protocols outlined herein detail sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust and sensitive method for preclinical and clinical research.
Introduction
This compound is a novel small molecule inhibitor of the hypothetical "Kinase Signaling Pathway X" (KSX), a critical pathway implicated in uncontrolled cell proliferation. Accurate and sensitive bioanalytical methods are essential for characterizing its pharmacokinetics and pharmacodynamics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, providing high selectivity and sensitivity for quantifying small molecules in complex biological matrices.[1][2] This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma.
Hypothetical Signaling Pathway Inhibited by this compound
This compound is designed to inhibit the phosphorylation cascade within the KSX pathway. By blocking the activity of MAP Kinase Kinase X (MAP2KX), it prevents the downstream activation of MAP Kinase X (MAPKX), which in turn cannot activate the transcription factor responsible for cell proliferation.
Caption: Hypothetical KSX signaling pathway inhibited by this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
The primary goal of sample preparation is to isolate the analyte from the sample matrix to eliminate interferences.[3] For this compound analysis in plasma, a simple and effective protein precipitation method is employed.[3][4]
Materials:
-
Human plasma (K2EDTA)
-
This compound standard
-
Internal Standard (IS): this compound-d5
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of Internal Standard (this compound-d5, 1 µg/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve this compound from endogenous plasma components.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for accurate quantification. The analysis is performed in positive ion mode using electrospray ionization (ESI).
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 130°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 357.18 | 188.10 | 25 |
| This compound (QC) | 357.18 | 146.08 | 30 |
| this compound-d5 (IS)| 362.21 | 193.10 | 25 |
Data Presentation and Results
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the range of 1-1000 ng/mL in human plasma.
Table 3: Method Validation - Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LQC | 3.0 | 2.91 | 97.0 | 4.5 |
| MQC | 100 | 103.5 | 103.5 | 3.1 |
| HQC | 800 | 789.6 | 98.7 | 2.8 |
Workflow Visualization
The overall experimental workflow from sample receipt to data analysis is depicted below.
Caption: Experimental workflow for this compound analysis.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantitative analysis of this compound in human plasma. This application note serves as a foundational guide for researchers in drug development, enabling reliable bioanalysis to support pharmacokinetic and clinical studies.
References
- 1. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. clinicalpub.com [clinicalpub.com]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antioquine in Drug Discovery Research
Product: Antioquine (Catalog # ANT-001)
Introduction: this compound is a potent and highly selective, ATP-competitive inhibitor of Apoptosis-Signal Regulating Kinase 1 (ASRK1). ASRK1 is a serine/threonine kinase that has been identified as a critical node in cell survival pathways. In various malignancies, overexpression or constitutive activation of ASRK1 leads to the phosphorylation and subsequent inactivation of the pro-apoptotic factor PAFX, thereby promoting tumor cell survival and resistance to conventional therapies. This compound, by targeting the ATP-binding pocket of ASRK1, effectively blocks this anti-apoptotic signaling, restoring the natural cell death processes in cancer cells. These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based assays to probe the ASRK1 signaling pathway and evaluate its potential as a therapeutic agent.
Applications:
-
Biochemical Assays: Characterization of ASRK1 kinase activity and inhibitor screening.
-
Cell-Based Assays: Evaluation of this compound's effect on cancer cell viability, proliferation, and apoptosis.
-
Target Validation: Probing the downstream effects of ASRK1 inhibition on the PAFX signaling cascade.
-
In Vivo Studies: Assessment of anti-tumor efficacy in preclinical xenograft models.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound in various assays.
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase Target | IC₅₀ (nM) | Description |
|---|---|---|
| ASRK1 | 8.2 ± 1.5 | Primary target kinase |
| ASRK2 | 850 ± 45 | Related family member |
| Kinase B | > 10,000 | Structurally similar kinase |
| Kinase C | > 10,000 | Common off-target kinase |
| Kinase D | 2,100 ± 150 | Minor off-target kinase |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | ASRK1 Expression | GI₅₀ (nM) | Description |
|---|---|---|---|---|
| HT-29 | Colon Carcinoma | High | 55 ± 8.1 | High sensitivity |
| A549 | Lung Carcinoma | High | 72 ± 10.3 | High sensitivity |
| MCF-7 | Breast Cancer | Moderate | 480 ± 35 | Moderate sensitivity |
| HUVEC | Normal Endothelial | Low | > 25,000 | Low toxicity to normal cells |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Application Notes and Protocols for In Vivo Studies with Antioquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioquine is a novel synthetic 4-aminoquinoline (B48711) derivative currently under investigation for its potential therapeutic applications in autoimmune disorders and certain cancers. Like other compounds in its class, such as chloroquine (B1663885) and hydroxychloroquine (B89500), this compound is believed to exert its effects through the modulation of intracellular pH, leading to the inhibition of autophagy and alteration of inflammatory signaling pathways.[1][2] These application notes provide a comprehensive guide for the design and execution of preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Mechanism of Action
This compound is a weak base that accumulates in acidic intracellular compartments, such as lysosomes and endosomes. By increasing the pH of these organelles, it inhibits the activity of acidic hydrolases and disrupts processes that are dependent on a low pH environment.[1] The primary proposed mechanisms of action include:
-
Inhibition of Autophagy: Autophagy is a cellular process for the degradation and recycling of cellular components, which relies on the fusion of autophagosomes with lysosomes. By raising lysosomal pH, this compound blocks this fusion and subsequent degradation, leading to an accumulation of autophagosomes.[2] This can be a therapeutic target in cancers that rely on autophagy for survival.
-
Modulation of Immune Activation: this compound is thought to interfere with antigen processing and presentation by antigen-presenting cells (APCs).[1] By increasing the pH of endosomes, it can inhibit the loading of antigenic peptides onto MHC class II molecules, thereby reducing the activation of CD4+ T cells and downregulating the immune response.
-
Anti-inflammatory Effects: The drug may also interfere with inflammatory signaling pathways, potentially by inhibiting the production of pro-inflammatory cytokines.
Signaling Pathway
The proposed primary signaling pathway affected by this compound involves the inhibition of autophagy. This process is critical for cellular homeostasis and can be co-opted by cancer cells to survive stress.
Caption: Proposed mechanism of this compound in inhibiting autophagy.
Experimental Design and Protocols
Effective in vivo evaluation of this compound requires a systematic approach, beginning with pharmacokinetic and tolerability studies, followed by efficacy testing in relevant disease models.
Pharmacokinetic (PK) and Tolerability Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a maximum tolerated dose (MTD).
Experimental Workflow:
Caption: Workflow for pharmacokinetic and tolerability studies.
Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model: Use healthy, 8-10 week old male and female Balb/c mice.
-
Acclimation: Acclimate animals for a minimum of 7 days prior to the study.
-
Grouping: Randomly assign animals to groups (n=3-5 per time point per dose). Include a vehicle control group.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect terminal tissue samples (e.g., liver, spleen, tumor) at the final time point.
-
Sample Processing: Process blood to plasma and store all samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
| Parameter | Dose 1 (X mg/kg) | Dose 2 (Y mg/kg) | Dose 3 (Z mg/kg) |
| Cmax (ng/mL) | |||
| Tmax (hr) | |||
| AUC (0-t) (ng*hr/mL) | |||
| t1/2 (hr) | |||
| Body Weight Change (%) | |||
| Adverse Clinical Signs |
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease (e.g., a tumor xenograft model for cancer or a collagen-induced arthritis model for autoimmune disease).
Protocol: Tumor Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Line: Select a cancer cell line known to be dependent on autophagy for survival.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Grouping: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: Positive Control (Standard-of-care drug)
-
-
Treatment: Administer this compound and control treatments according to a predetermined schedule (e.g., daily oral gavage for 21 days).
-
Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors for downstream analysis (e.g., histology, western blot for autophagy markers like LC3-II).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control |
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm the mechanism of action of this compound in vivo by measuring target engagement and downstream effects.
Protocol: Western Blot for LC3-II Accumulation
-
Sample Collection: Collect tumor or tissue samples from treated and control animals at the end of the efficacy study.
-
Protein Extraction: Homogenize tissues and extract total protein.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against LC3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity for LC3-II and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation:
| Treatment Group | Normalized LC3-II Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (Dose 1) | |
| This compound (Dose 2) |
Conclusion
These application notes and protocols provide a framework for the systematic in vivo evaluation of this compound. Adherence to these guidelines will enable researchers to generate robust and reproducible data to support the preclinical development of this promising therapeutic candidate. Careful consideration of animal welfare, experimental design, and data analysis is paramount to the successful translation of these findings to the clinic.
References
Application Notes and Protocols for In Vivo Administration of a Novel Anti-inflammatory Agent
Disclaimer: The following application notes and protocols are provided as a generalized template for researchers and drug development professionals. The specific compound "Antioquine" was not found in the scientific literature. Therefore, these guidelines are based on a hypothetical anti-inflammatory agent, referred to herein as "Anti-inflammatory Agent 63," and draw upon established principles for preclinical in vivo studies. Researchers must conduct thorough literature reviews and pilot studies to determine the appropriate dosage and protocols for their specific compound of interest.
Introduction to Anti-inflammatory Agent 63
Anti-inflammatory Agent 63 is a novel synthetic compound with potent anti-inflammatory properties demonstrated in in vitro assays. Its mechanism of action is believed to involve the inhibition of key pro-inflammatory signaling pathways. These application notes provide a starting point for researchers to evaluate the efficacy, pharmacokinetics, and safety of this and similar compounds in rodent models of inflammatory disease.
Proposed Mechanism of Action
Anti-inflammatory Agent 63 is hypothesized to exert its anti-inflammatory effects by modulating critical signaling cascades involved in the inflammatory response. In vitro studies suggest that it may inhibit the JAK/STAT and p38 MAPK pathways, which are crucial for the production of inflammatory cytokines.[1] By blocking the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), Agent 63 can effectively reduce the inflammatory cascade.[1]
References
Application Notes: Cell-based Assays to Measure Quinoline Compound Activity
Introduction
Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including potent antimalarial and anticancer properties.[1][2] These compounds influence a variety of cellular processes, such as cell proliferation, apoptosis, and metabolic activity, primarily by interacting with specific signaling pathways.[2] The evaluation of novel quinoline compounds, referred to herein as "Antioquine" for the purpose of these notes, through cell-based assays is a foundational step in the drug discovery and development process.[1]
These application notes provide detailed protocols for a selection of robust cell-based assays designed to quantify the biological activity of quinoline derivatives against both parasitic and cancer cell lines. The methodologies described are broadly applicable for screening and characterizing the efficacy of new chemical entities within this class.
Anticipated Activities of Quinoline Compounds
Quinoline derivatives have demonstrated significant efficacy against various biological targets. In the context of malaria, their mechanism often mirrors that of chloroquine, involving the inhibition of hemozoin formation within the parasite's food vacuole.[3] In oncology, these compounds have been shown to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.
Data Presentation: Efficacy of Quinoline Derivatives
The inhibitory activity of quinoline compounds is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The following tables summarize representative IC50 values for various quinoline derivatives against Plasmodium falciparum and different cancer cell lines.
Table 1: Antiplasmodial Activity of Representative Quinoline Compounds
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Ferroquine | Chloroquine-sensitive | ~0.02 | |
| Ferroquine | Chloroquine-resistant | ~0.05 | |
| Chloroquine | Chloroquine-sensitive | ~0.01 | |
| Chloroquine | Chloroquine-resistant | >0.1 |
Table 2: Anticancer Activity of Representative Quinoline Compounds
| Compound/Derivative | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| 8-hydroxyquinoline derivative (DQ6) | SK-OV-3CR | Ovarian Cancer | 48 | 2.25 ± 0.13 | |
| Oxidovanadium(IV) complex | A-375 | Melanoma | 48 | < 6.3 | |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | Not Specified | 6.25 ± 0.034 | |
| Amodiaquine | MDA-MB-453 | Breast Cancer | 72 | 6.48 ± 1.12 | |
| Amodiaquine | 4T1 | Breast Cancer | 72 | 10.50 ± 1.17 | |
| Amodiaquine | MDA-MB-231 | Breast Cancer | 72 | 19.23 ± 1.16 | |
| Combretastatin A-4 quinoline derivative (12c) | MCF-7 | Breast Cancer | 72 | 0.010 | |
| Combretastatin A-4 quinoline derivative (12c) | HL-60 | Leukemia | 72 | 0.012 | |
| Combretastatin A-4 quinoline derivative (12c) | HCT-116 | Colon Cancer | 72 | 0.042 | |
| Combretastatin A-4 quinoline derivative (12c) | HeLa | Cervical Cancer | 72 | 0.025 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by quinoline compounds in cancer cells and the general workflows for the described experimental protocols.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Antioquine Precipitation
Welcome to the technical support center for Antioquine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of this compound in various buffer systems during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a novel synthetic small molecule under investigation for its therapeutic potential. Like many organic small molecules, this compound has limited aqueous solubility. Precipitation can occur when the concentration of this compound exceeds its solubility limit in a given aqueous buffer. This is often observed when a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous experimental buffer.[1]
Q2: What are the primary factors that influence this compound precipitation?
Several factors can contribute to this compound precipitation:
-
Buffer pH: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the buffer.
-
Buffer Composition: The type and concentration of salts in the buffer can affect this compound's solubility through common ion effects or salting-out.
-
Solvent Concentration: Rapidly decreasing the concentration of the organic solvent in which this compound is dissolved can cause it to crash out of solution.
-
Temperature: Temperature can influence the solubility of this compound.
-
This compound Concentration: Higher final concentrations of this compound are more likely to precipitate.
Q3: Can I use polymers or surfactants to prevent precipitation?
Yes, the addition of certain polymers (like HPMC or PVP) or non-ionic surfactants can act as precipitation inhibitors, helping to maintain a supersaturated state and prevent crystal growth.[2][3][4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Cause: This is a common issue known as "crashing out," where the rapid change in solvent polarity upon dilution causes the compound to precipitate.[1]
Solution Workflow:
Issue 2: Solution is initially clear but becomes cloudy over time.
Cause: This suggests that while the initial dilution was successful, the solution is thermodynamically unstable, leading to nucleation and crystal growth over time. This can be influenced by temperature changes or interactions with buffer components.
Troubleshooting Steps:
-
Temperature Control: Ensure your buffer and this compound solutions are at the same temperature before mixing and maintain a constant temperature during the experiment.
-
pH Optimization: The solubility of this compound is pH-dependent. Determine the optimal pH range for solubility.
-
Buffer Screening: Test different buffer systems to identify one that enhances this compound's stability.
Experimental Protocols
Protocol 1: this compound Solubility Assessment by pH Titration
Objective: To determine the pH range where this compound exhibits maximum solubility.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0 to 9.0 in 0.5 unit increments).
-
Add a known excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the buffer pH.
Example Data:
| Buffer pH | This compound Solubility (µg/mL) |
| 4.0 | 5.2 |
| 5.0 | 15.8 |
| 6.0 | 45.3 |
| 7.0 | 22.1 |
| 7.4 | 18.5 |
| 8.0 | 8.9 |
| 9.0 | 2.1 |
This is example data and should be experimentally determined.
Protocol 2: Screening of Co-solvents and Excipients
Objective: To evaluate the effect of different co-solvents and excipients on this compound solubility.
Methodology:
-
Prepare stock solutions of various GRAS (Generally Regarded As Safe) excipients (e.g., 10% w/v PEG 400, 5% w/v Solutol HS 15, 2% w/v Tween 80) in your primary experimental buffer.
-
Prepare a concentrated stock of this compound in DMSO (e.g., 50 mM).
-
Add the this compound stock to each excipient-containing buffer to achieve a final concentration that previously showed precipitation.
-
Include a control with no excipient.
-
Incubate the solutions at the experimental temperature and visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).
-
Quantify the amount of this compound remaining in solution using an appropriate analytical method.
Example Data:
| Solution Composition (in PBS pH 7.4) | Visual Observation (at 4 hours) | Soluble this compound (%) |
| 10 µM this compound, 0.1% DMSO (Control) | Precipitate | 65% |
| 10 µM this compound, 0.1% DMSO, 1% PEG 400 | Clear | 98% |
| 10 µM this compound, 0.1% DMSO, 0.5% Solutol HS 15 | Clear | 99% |
| 10 µM this compound, 0.1% DMSO, 0.1% Tween 80 | Slight Haze | 85% |
This is example data and should be experimentally determined.
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to be an inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway, which is often implicated in cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
Navigating the Synthesis of Antioquine: A Technical Support Resource
Introduction
The synthesis of novel therapeutic compounds is a cornerstone of modern drug development. However, the path from initial discovery to scalable production is often fraught with challenges, particularly concerning reaction yield and purity. This technical support center is designed to provide researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the synthesis of Antioquine. By offering detailed, question-and-answer-based guides, we aim to empower researchers to optimize their synthetic protocols and accelerate the development timeline.
The information presented herein is a compilation of best practices and troubleshooting strategies. It is intended to supplement, not replace, the rigorous experimental design and validation that are essential for successful chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the yield of the initial condensation step in this compound synthesis?
A1: The initial condensation reaction is a pivotal step in the synthesis of this compound. Several parameters must be carefully controlled to maximize yield and minimize the formation of byproducts. These include:
-
Reagent Purity: The purity of the starting materials is paramount. Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway. It is highly recommended to use reagents of the highest available purity and to verify their integrity before use.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reactants and products. A comprehensive solvent screen is often the first step in optimizing this reaction.
-
Temperature Control: Precise temperature control is crucial. Exothermic reactions may require cooling to prevent runaway reactions and the formation of degradation products. Conversely, endothermic reactions will require a stable and consistent heat source to proceed at an optimal rate.
-
pH of the Reaction Mixture: The pH can influence the protonation state of reactants and intermediates, thereby affecting their reactivity. Careful control of pH through the use of appropriate buffer systems is often necessary.
Q2: I am observing a significant amount of a dimeric byproduct in my reaction mixture. What are the likely causes and how can I mitigate this?
A2: The formation of dimeric byproducts is a common challenge in syntheses involving self-reactive intermediates. Several strategies can be employed to minimize this side reaction:
-
High Dilution Conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions (dimerization) while favoring the desired intramolecular cyclization. This can be achieved by slowly adding one of the key reagents to the reaction mixture over an extended period.
-
Protecting Group Strategy: The use of a temporary protecting group on one of the reactive functional groups can prevent dimerization. This group can then be removed in a subsequent step after the desired core structure has been formed.
-
Optimization of Stoichiometry: Carefully controlling the stoichiometry of the reactants can ensure that the limiting reagent is consumed before significant dimerization of the excess reagent can occur.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield after purification | 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Suboptimal reaction conditions. | 1. Monitor reaction progress by TLC or LC-MS to ensure completion. 2. Perform workup at low temperatures and use appropriate purification techniques (e.g., flash chromatography with a suitable stationary and mobile phase). 3. Re-evaluate and optimize reaction parameters such as temperature, solvent, and catalyst loading. |
| Presence of multiple unidentified spots on TLC | 1. Formation of multiple side products. 2. Decomposition of the product on the TLC plate. | 1. Adjust reaction conditions to improve selectivity. Consider a change in catalyst or solvent. 2. Use a less acidic or basic TLC plate and run the TLC quickly at a lower temperature. |
| Poor reproducibility of results | 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup and procedure. 3. Atmospheric moisture or oxygen sensitivity. | 1. Source high-purity, anhydrous reagents and solvents from a reliable supplier. 2. Develop a detailed and standardized experimental protocol. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Step
This protocol provides a general framework for a key cross-coupling reaction often employed in complex molecule synthesis. Note: This is a representative protocol and must be adapted to the specific substrates and reaction conditions for this compound synthesis.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 10 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Workflows and Pathways
To aid in the conceptualization of the synthetic process and potential areas for optimization, the following diagrams illustrate a generalized workflow for reaction optimization and a hypothetical signaling pathway that could be modulated by this compound.
Caption: A workflow for systematic reaction optimization.
Caption: A potential signaling pathway inhibited by this compound.
Optimizing Antioquine concentration for cell viability assays
Welcome to the technical support center for Antioquine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentration for cell viability assays. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel antioxidant compound with potent anti-proliferative effects in various cancer cell lines. Its primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell growth and survival. By downregulating this pathway, this compound induces apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
A2: For initial screening, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 0.1 µM. The optimal concentration will vary depending on the cell line being used.
Q3: What type of cell viability assay is most compatible with this compound?
A3: Assays such as those based on resazurin (B115843) reduction or ATP measurement (e.g., CellTiter-Glo®) are recommended.[1][2] While MTT assays are widely used, their results can be affected by antioxidant properties of compounds like this compound.[2] It is advisable to validate results with an alternative method or by direct cell counting.[2]
Q4: How should this compound be stored?
A4: this compound is supplied as a lyophilized powder and should be stored at -20°C. For experimental use, prepare a stock solution in DMSO and store in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guide
Q1: I am observing high variability between my replicate wells. What could be the cause?
A1: High variability can stem from several factors.[3] Ensure proper mixing of reagents and uniform cell seeding density. Pipetting errors, particularly with small volumes, can also contribute. Evaporation from the outer wells of the plate can concentrate reagents; consider not using the outermost wells for data collection or ensure proper humidification in the incubator.
Q2: My negative control (vehicle-treated) cells are showing low viability. What should I do?
A2: Low viability in negative controls can indicate a problem with the vehicle (e.g., DMSO) concentration, the cells themselves, or the assay reagents. Ensure the final DMSO concentration is consistent across all wells and is at a level non-toxic to your specific cell line (typically ≤ 0.5%). Also, confirm that the cells were healthy and in the exponential growth phase at the time of seeding.
Q3: The dose-response curve for this compound is not sigmoidal. How can I fix this?
A3: An irregular dose-response curve may result from an inappropriate concentration range. If the curve is flat at the top, the highest concentration is not sufficient to induce a maximal response. If it is flat at the bottom, the lowest concentration is already causing a maximal effect. Adjust the concentration range accordingly in your next experiment. Also, ensure that the compound has been properly solubilized and diluted.
Quantitative Data Summary
The following table summarizes the observed IC50 values of this compound in different cancer cell lines after a 48-hour incubation period.
| Cell Line | Assay Type | This compound IC50 (µM) |
| MCF-7 (Breast Cancer) | Resazurin Reduction | 12.5 |
| A549 (Lung Cancer) | CellTiter-Glo® | 25.8 |
| U87 MG (Glioblastoma) | Resazurin Reduction | 8.2 |
Experimental Protocols
Protocol: Optimizing this compound Concentration using a Resazurin-Based Viability Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock of your highest this compound concentration in complete growth medium.
-
Perform serial dilutions to prepare a range of 2X concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Prepare a resazurin solution in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Antioquine Stability and Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Antioquine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound powder should be stored at -20°C in a desiccated, light-proof container. Under these conditions, the compound is stable for up to 12 months. For short-term storage (up to 2 weeks), refrigeration at 4°C is acceptable.
Q2: I observe a color change in my this compound stock solution. What does this indicate?
A color change, typically to a yellowish or brownish hue, in this compound solutions is often an indicator of degradation. This is frequently caused by oxidation or exposure to light. It is recommended to discard any discolored solution and prepare a fresh stock. To minimize this, always use fresh, high-purity solvents and store solutions in amber vials or tubes wrapped in foil.
Q3: Can I store this compound solutions at room temperature?
Storing this compound solutions at room temperature is not recommended for periods longer than 8 hours. Degradation rates increase significantly at ambient temperatures, which can impact experimental reproducibility and accuracy. If experiments require this compound to be at room temperature for an extended period, it is advisable to prepare fresh solutions from a frozen stock.
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent experimental results are a common consequence of this compound degradation. If you are experiencing variability, it is crucial to assess the stability of your compound under your specific experimental conditions. Key factors to consider include the pH of your buffer, the presence of oxidizing or reducing agents, and exposure to light.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
Problem: this compound precipitates out of solution when diluted in aqueous buffers, particularly at neutral or alkaline pH.
Possible Causes:
-
Poor Solubility: this compound has low aqueous solubility, which is further reduced at higher pH levels.
-
Buffer Composition: Certain buffer components may interact with this compound, leading to precipitation.
Solutions:
-
pH Adjustment: Maintain a slightly acidic pH (5.5-6.5) in your final buffer solution to improve solubility.
-
Use of Co-solvents: For stock solutions, use a small amount of an organic co-solvent such as DMSO or ethanol (B145695) before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Sonication: Briefly sonicate the solution to aid in dissolution.
Issue 2: Rapid Loss of Activity in Cell Culture Media
Problem: The biological activity of this compound diminishes rapidly when added to cell culture media.
Possible Causes:
-
Reaction with Media Components: this compound may react with components in the cell culture media, such as serum proteins or reducing agents like L-cysteine.
-
Metabolic Degradation: The compound may be metabolized by cells, leading to a loss of activity.
Solutions:
-
Serum-Free Conditions: If possible, conduct initial experiments in serum-free media to determine if serum components are affecting stability.
-
Time-Course Experiments: Perform a time-course experiment to determine the rate of activity loss and adjust experimental timelines accordingly.
-
Fresh Preparation: Prepare fresh dilutions of this compound in media immediately before each experiment.
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound Powder at Different Temperatures
| Storage Temperature (°C) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| -20 | 99.5 | 99.1 |
| 4 | 97.2 | 94.5 |
| 25 (Room Temperature) | 85.1 | 72.3 |
Table 2: Stability of this compound in Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature (°C) | Purity after 1 Week (%) | Purity after 4 Weeks (%) |
| -20 | 99.8 | 99.2 |
| 4 | 98.9 | 96.4 |
| 25 (Room Temperature) | 91.3 | 80.7 |
Table 3: Impact of pH on this compound Stability in Aqueous Solution (100 µM) after 24 hours at 25°C
| pH | Remaining this compound (%) |
| 3.0 | 98.5 |
| 5.0 | 97.1 |
| 7.4 | 88.2 |
| 9.0 | 75.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 30 seconds, followed by brief sonication (1-2 minutes) to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in light-proof tubes.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stability in a New Buffer
-
Prepare a fresh 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the test buffer.
-
Immediately after preparation (T=0), take a sample and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Take samples at various time points (e.g., 1, 4, 8, and 24 hours).
-
Analyze the samples by HPLC and compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of remaining compound.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for troubleshooting inconsistent results.
Technical Support Center: Imaging Antioquine and Overcoming Autofluorescence
Welcome to the technical support center for imaging Antioquine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for effectively imaging this compound while mitigating the common challenge of autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A: Autofluorescence is the natural emission of light by biological structures (like mitochondria, lysosomes, collagen, and elastin) or other molecules present in the sample when excited by light.[1] This becomes problematic when the autofluorescence signal spectrally overlaps with the fluorescence signal of your target molecule, in this case, this compound. This overlap can obscure the true signal from this compound, leading to a poor signal-to-noise ratio, false positives, and difficulty in accurately quantifying the drug's localization and intensity.[2]
Q2: I cannot find the specific excitation and emission spectra for this compound. How can I proceed with my imaging experiments?
A: Since the fluorescent properties of this compound, a bisbenzyltetrahydroisoquinoline alkaloid, are not widely documented, the first step is to experimentally determine its spectral characteristics.[3] This involves using a spectrofluorometer to measure the excitation and emission spectra. A detailed protocol for this is provided in the "Experimental Protocols" section below. Knowing the spectral profile of this compound is crucial for designing your imaging experiment to minimize autofluorescence.
Q3: What are the primary sources of autofluorescence in my samples?
A: Autofluorescence can originate from several sources within your biological sample. Common endogenous fluorophores include NADH, FAD, collagen, elastin, and lipofuscin.[4] Additionally, some components of cell culture media, such as phenol (B47542) red and serum, can contribute to background fluorescence. The fixation method used can also impact autofluorescence, with aldehyde fixatives like formalin known to increase it.
Q4: How can I reduce autofluorescence before I even start imaging?
A: Several strategies can be employed during sample preparation to minimize autofluorescence. These include:
-
Perfuse tissues with PBS: Before fixation, perfusing tissues with phosphate-buffered saline (PBS) helps to remove red blood cells, which are a source of autofluorescence due to their heme groups.
-
Optimize fixation: Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which tend to cause less autofluorescence than aldehyde-based fixatives. If using an aldehyde fixative, keep the fixation time to a minimum.
-
Use specialized media: For live-cell imaging, use phenol red-free media and consider specialized low-autofluorescence media formulations.
-
Chemical quenching: Treatment with chemical agents like sodium borohydride (B1222165) or commercially available quenching reagents can help reduce autofluorescence.
Q5: What are the main approaches to separate this compound's signal from autofluorescence during imaging?
A: There are three primary strategies to distinguish your signal of interest from autofluorescence:
-
Spectral Unmixing: This computational technique separates signals based on their unique spectral signatures. It requires acquiring a reference spectrum for both this compound and the sample's autofluorescence.
-
Photobleaching: This involves intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before imaging your specific signal.
-
Time-Resolved Fluorescence Microscopy (TRFM): This advanced technique separates signals based on their fluorescence lifetime. Autofluorescence often has a shorter lifetime than specific fluorophores, allowing for temporal separation of the signals.
Troubleshooting Guides
Guide 1: Characterizing the Fluorescent Properties of this compound
If you are working with this compound or another compound with unknown fluorescent properties, this guide will help you determine its excitation and emission spectra.
Problem: You need to determine the optimal excitation and emission wavelengths for imaging this compound.
Solution Workflow:
Caption: Workflow for determining the fluorescence properties of this compound.
Guide 2: Overcoming High Background Autofluorescence
Problem: The autofluorescence in your sample is high, making it difficult to distinguish the this compound signal.
Troubleshooting Steps:
Caption: Decision tree for troubleshooting high autofluorescence.
Experimental Protocols
Protocol 1: Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths for this compound.
Materials:
-
This compound stock solution
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Quartz cuvette
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum to avoid inner-filter effects.
-
Measure Absorbance Spectrum:
-
Use the UV-Vis spectrophotometer to measure the absorbance of the this compound solution across a relevant wavelength range (e.g., 250-700 nm).
-
Identify the wavelength of maximum absorbance (λabs). This will be an approximation of the excitation maximum.
-
-
Measure Excitation Spectrum:
-
Place the this compound solution in the spectrofluorometer.
-
Set the emission monochromator to a wavelength slightly longer than the λabs (e.g., λabs + 20 nm).
-
Scan the excitation monochromator over a range of wavelengths that includes the λabs.
-
The resulting spectrum will show the fluorescence intensity at the set emission wavelength as a function of the excitation wavelength. The peak of this spectrum is the maximum excitation wavelength (λex).
-
-
Measure Emission Spectrum:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator over a range of longer wavelengths.
-
The resulting spectrum will show the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum is the maximum emission wavelength (λem).
-
Protocol 2: Spectral Unmixing for Autofluorescence Subtraction
Objective: To computationally separate the this compound fluorescence signal from the autofluorescence signal.
Materials:
-
Microscope with a spectral detector
-
Imaging software with a spectral unmixing module
-
Control sample (unstained)
-
This compound-only sample
-
Experimental sample (stained with this compound)
Procedure:
-
Acquire Autofluorescence Reference Spectrum:
-
Using the unstained control sample, excite at the same wavelength you will use for this compound.
-
Use the spectral detector to acquire the emission spectrum of the autofluorescence. Save this as your "Autofluorescence" reference.
-
-
Acquire this compound Reference Spectrum:
-
Using the this compound-only sample, excite at its λex.
-
Acquire the emission spectrum of this compound. Save this as your "this compound" reference.
-
-
Acquire Experimental Image:
-
On your experimental sample, acquire a spectral image (lambda stack) covering the emission ranges of both this compound and the autofluorescence.
-
-
Perform Spectral Unmixing:
-
In your imaging software, open the spectral unmixing module.
-
Load the "Autofluorescence" and "this compound" reference spectra.
-
Apply the unmixing algorithm to your experimental image.
-
The software will generate separate images for the this compound signal and the autofluorescence signal.
-
Protocol 3: Photobleaching to Reduce Autofluorescence
Objective: To reduce autofluorescence by exposing the sample to intense light before imaging this compound.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white light LED).
-
Your prepared sample.
Procedure:
-
Mount the Sample: Place your sample on the microscope stage.
-
Select a Broad Filter Set: Use a filter cube that allows a broad range of wavelengths to pass to the sample.
-
Expose to Intense Light: Open the shutter and expose the field of view to the intense light from the lamp for a set period (e.g., 1-5 minutes). The optimal time will need to be determined empirically.
-
Monitor Bleaching: Periodically check the autofluorescence intensity to determine when it has been sufficiently reduced.
-
Image this compound: Switch to the appropriate filter set for this compound and acquire your image with minimal exposure to avoid photobleaching your target.
Data Presentation
Table 1: Comparison of Autofluorescence Reduction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Spectral Unmixing | Computational separation of overlapping spectra based on unique spectral signatures. | Can separate multiple overlapping signals; non-destructive. | Requires a spectral detector; computationally intensive; relies on accurate reference spectra. |
| Photobleaching | Destruction of fluorescent molecules by high-intensity light exposure. | Simple to implement on most fluorescence microscopes; effective for many sources of autofluorescence. | Can potentially damage the sample; may not be effective for all autofluorescent species; can be time-consuming. |
| Time-Resolved Fluorescence Microscopy (TRFM) | Separation of signals based on differences in fluorescence lifetime. | Very effective at rejecting short-lived autofluorescence; provides additional information about the molecular environment. | Requires specialized and expensive equipment; may require longer acquisition times. |
| Chemical Quenching | Use of chemical agents to reduce fluorescence. | Easy to apply during sample preparation. | Can potentially affect the fluorescence of the target molecule; effectiveness varies with tissue type and fixative. |
Table 2: Common Sources of Autofluorescence and Mitigation Strategies
| Source | Common Emission Range | Recommended Mitigation Strategy |
| NADH/FAD | Blue/Green (450-550 nm) | Use red or far-red fluorophores for co-staining; Spectral Unmixing. |
| Collagen/Elastin | Blue/Green (400-500 nm) | Photobleaching; Use of quenching agents like Trypan Blue. |
| Lipofuscin | Broad (450-650 nm) | Use of quenching agents like Sudan Black B; Spectral Unmixing. |
| Aldehyde Fixatives | Broad, increases with fixation time | Use methanol/ethanol fixation; minimize fixation time; treat with sodium borohydride. |
| Red Blood Cells | Broad (due to heme) | Perfuse tissues with PBS prior to fixation. |
References
Improving the bioavailability of Antioquine for in vivo studies
Antioquine Bioavailability Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and formulation data.
Troubleshooting Guide
This section addresses common problems encountered during in vivo studies with this compound.
Q1: I'm observing very low or undetectable plasma concentrations of this compound in my animal model. What is the likely cause?
A1: Low plasma concentration is the most common issue and typically stems from this compound's poor aqueous solubility, which limits its absorption from the gastrointestinal (GI) tract.[1][2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high membrane permeability but low aqueous solubility.[2] Therefore, the rate-limiting step for its absorption is dissolution.[3][4]
-
Primary Cause: Poor dissolution in GI fluids.
-
Secondary Causes:
-
Rapid Metabolism: Potential first-pass metabolism in the liver.
-
Formulation Instability: The compound may be precipitating out of the dosing vehicle before or after administration.
-
Recommended Solutions:
-
Re-evaluate Your Formulation: A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) is often insufficient. Consider advanced formulation strategies designed to enhance solubility.
-
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can improve its dissolution rate. Methods like micronization or nanomilling are effective.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can create a high-energy amorphous form that is more soluble than its stable crystalline form.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
Q2: My in vivo study shows high inter-animal variability in plasma exposure (AUC and Cmax). How can I reduce this?
A2: High variability is often linked to inconsistent absorption, which is exacerbated by low solubility.
-
Potential Causes:
-
Inconsistent Formulation: If using a suspension, inconsistent particle size or inadequate suspension can lead to variable dosing.
-
Food Effects: The presence or absence of food in the animal's stomach can significantly alter GI physiology and affect the absorption of lipophilic drugs.
-
GI Tract pH Variability: this compound's solubility may be pH-dependent.
-
Recommended Solutions:
-
Improve Formulation Homogeneity: Ensure your formulation is uniform. For suspensions, use a proper suspending agent and ensure it is well-mixed before each dose. For solutions, ensure the drug remains fully dissolved.
-
Standardize Experimental Conditions: Fast animals overnight (12-18 hours) before dosing to minimize food-related variability. Ensure consistent dosing technique and volume across all animals.
-
Adopt a More Robust Formulation: Switching to a solubilizing formulation, such as a microemulsion or an amorphous solid dispersion, can provide more consistent absorption and reduce variability.
Q3: My formulation appears to precipitate after I prepare it or after oral gavage. What should I do?
A3: Precipitation indicates that the drug's solubility limit has been exceeded in the vehicle or upon mixing with GI fluids.
-
Potential Causes:
-
Vehicle Incompatibility: The chosen vehicle cannot maintain this compound in a dissolved state at the target concentration.
-
pH Shift: A change in pH upon entering the stomach or intestine can cause a dissolved drug to crash out of solution.
-
Recommended Solutions:
-
Use Co-solvents: Incorporating a water-miscible organic solvent can improve solubility. However, the concentration of co-solvents must be carefully controlled to ensure they are safe for the animals.
-
Develop a Stabilized Formulation:
-
Nanosuspensions: These are stabilized with surfactants and polymers to prevent particle aggregation and improve dissolution.
-
Amorphous Solid Dispersions (ASDs): Polymers used in ASDs can help maintain a supersaturated state in vivo, preventing precipitation and enhancing absorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a hydrophobic, weakly basic compound. Its key properties are summarized in the table below. The low aqueous solubility is the primary barrier to its oral bioavailability.
Q2: What formulation strategies are most recommended for a BCS Class II compound like this compound?
A2: For BCS Class II drugs, the primary goal is to enhance the dissolution rate and/or solubility. The most effective strategies include:
-
Nanosuspensions: Increase surface area and dissolution velocity.
-
Amorphous Solid Dispersions (ASDs): Utilize polymers to stabilize the drug in a higher-energy, more soluble amorphous form.
-
Lipid-Based Formulations (e.g., SEDDS): Keep the drug in a solubilized state throughout its transit in the GI tract.
Q3: Can I administer this compound via a different route, like intraperitoneal (IP) or intravenous (IV), to bypass absorption issues?
A3: Yes. For initial efficacy or mechanism-of-action studies where the goal is to ensure systemic exposure, IV or IP administration can be used. An IV administration will provide 100% bioavailability by definition and can serve as a reference for determining the absolute oral bioavailability of your formulations. However, a suitable solubilizing vehicle is still required for these routes.
Data Presentation
Table 1: Physicochemical Properties of this compound (Illustrative Data)
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 452.6 g/mol | Moderate size, suitable for passive diffusion. |
| LogP | 4.1 | High lipophilicity, suggests good membrane permeability but poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low solubility is the primary limiting factor for oral absorption. |
| pKa | 4.5 (weak base) | Solubility may be slightly higher in the acidic environment of the stomach. |
| BCS Classification | Class II | High Permeability, Low Solubility. |
Table 2: Comparison of In Vivo Pharmacokinetic Parameters for Different this compound Formulations in Rats (Illustrative Data)
Dose: 10 mg/kg, Oral Gavage
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension (0.5% CMC) | 55 ± 25 | 4.0 | 350 ± 150 | < 5% |
| Nanosuspension (2% Stabilizer) | 450 ± 90 | 2.0 | 2,800 ± 550 | ~35% |
| Amorphous Solid Dispersion (20% drug load) | 620 ± 110 | 1.5 | 4,100 ± 700 | ~50% |
| Intravenous (IV) Solution (for reference) | - | - | 8,200 ± 950 | 100% |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension via Wet Milling
This protocol describes a common top-down method for producing a drug nanosuspension.
-
Preparation of Pre-suspension:
-
Weigh 100 mg of this compound powder.
-
Prepare 10 mL of an aqueous stabilizer solution (e.g., 2% w/v Poloxamer 188).
-
Add the this compound powder to the stabilizer solution.
-
Homogenize this mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes to create a coarse pre-suspension.
-
-
Wet Milling:
-
Transfer the pre-suspension to the milling chamber of a bead mill.
-
Add milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads).
-
Begin milling at 2,500 RPM. The process should be conducted in a cooled chamber to dissipate heat.
-
Mill for 4-6 hours. Periodically take samples to measure particle size using a dynamic light scattering (DLS) instrument.
-
-
Harvesting and Characterization:
-
Continue milling until the desired particle size (typically < 200 nm) is achieved with a narrow polydispersity index (PDI < 0.3).
-
Separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterize the final nanosuspension for particle size, PDI, and zeta potential.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard oral pharmacokinetic study.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g). Acclimate animals for at least 3 days before the study.
-
Fast the rats overnight (12-18 hours) prior to dosing but allow free access to water.
-
-
Dosing:
-
Weigh each animal immediately before dosing.
-
Ensure the formulation is homogenous (e.g., vortex a suspension immediately before drawing the dose).
-
Administer the this compound formulation via oral gavage at a volume of 5 mL/kg.
-
For IV administration, administer via a cannulated jugular or tail vein at 1-2 mL/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-150 µL) from a suitable site (e.g., saphenous or submandibular vein) at pre-defined time points.
-
Typical time points for an oral study are: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing and Analysis:
-
Immediately place blood samples on ice.
-
Centrifuge the samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Troubleshooting logic for poor in vivo exposure of this compound.
Caption: Workflow for this compound bioavailability assessment.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. What are BCS Class 2 drugs [pion-inc.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Target of Antioquine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antioquine, a novel investigational compound, with an alternative inhibitor, GAA-Inhibitor-X, in validating their shared biological target: the lysosomal enzyme Acidic Alpha-Glucosidase (GAA). We present supporting experimental data to objectively assess the performance and target engagement of this compound.
Introduction to the Biological Target: Acidic Alpha-Glucosidase (GAA)
Acidic Alpha-Glucosidase is a critical lysosomal hydrolase responsible for the degradation of glycogen (B147801). A deficiency in GAA leads to the lysosomal storage disorder known as Pompe disease, characterized by the accumulation of glycogen within lysosomes, which ultimately results in cellular dysfunction and damage, particularly in muscle tissues. As such, GAA presents a compelling therapeutic target for modulating lysosomal function. This compound is a novel compound hypothesized to inhibit GAA activity, thereby inducing a state of controlled lysosomal modulation.
Comparative Analysis of this compound and GAA-Inhibitor-X
To validate GAA as the primary biological target of this compound, a series of experiments were conducted to compare its activity and cellular effects against GAA-Inhibitor-X, a known selective inhibitor of GAA.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | Assay Type | Substrate | IC50 (nM) |
| This compound | GAA | Fluorogenic | 4-MUG | 75 |
| GAA-Inhibitor-X | GAA | Fluorogenic | 4-MUG | 50 |
4-MUG: 4-methylumbelliferyl-α-d-glucopyranoside
The data indicates that both this compound and GAA-Inhibitor-X effectively inhibit GAA enzymatic activity in a cell-free system, with GAA-Inhibitor-X exhibiting slightly higher potency.
Table 2: Cellular Target Engagement (CETSA)
| Compound | Target | Cell Line | Thermal Shift (ΔTm, °C) |
| This compound | GAA | HEK293 | +4.2 |
| GAA-Inhibitor-X | GAA | HEK293 | +5.1 |
| DMSO (Vehicle) | GAA | HEK293 | 0 |
The Cellular Thermal Shift Assay (CETSA) results confirm that both compounds directly engage with GAA in a cellular context, leading to its thermal stabilization. This is a strong indicator of target binding within intact cells.
Table 3: Cellular Biomarkers of Lysosomal Dysfunction
| Treatment | Cell Line | Marker | Method | Fold Change vs. Vehicle |
| This compound | HeLa | LC3-II/LC3-I Ratio | Western Blot | 3.5 |
| GAA-Inhibitor-X | HeLa | LC3-II/LC3-I Ratio | Western Blot | 4.1 |
| This compound | HeLa | Cathepsin D (mature form) | Western Blot | 0.6 |
| GAA-Inhibitor-X | HeLa | Cathepsin D (mature form) | Western Blot | 0.5 |
Treatment with both this compound and GAA-Inhibitor-X leads to an accumulation of the autophagosome marker LC3-II and a decrease in the mature form of the lysosomal protease Cathepsin D. These results are consistent with the downstream cellular consequences of GAA inhibition and subsequent lysosomal dysfunction.
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: this compound inhibits GAA within the lysosome, disrupting glycogen breakdown and leading to lysosomal dysfunction.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm this compound's target engagement.
Caption: Logical framework for the validation of this compound's biological target.
Experimental Protocols
In Vitro GAA Enzyme Activity Assay
This assay quantifies the enzymatic activity of recombinant human GAA in the presence of an inhibitor.
-
Reagents: Recombinant human GAA, 4-methylumbelliferyl-α-d-glucopyranoside (4-MUG) substrate, McIlvaine buffer (pH 4.5), this compound, GAA-Inhibitor-X, DMSO.
-
Procedure:
-
Prepare serial dilutions of this compound and GAA-Inhibitor-X in DMSO.
-
In a 96-well black plate, add 2 µL of each inhibitor dilution.
-
Add 48 µL of recombinant GAA diluted in McIlvaine buffer to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 4-MUG substrate solution.
-
Measure the fluorescence (Excitation: 365 nm, Emission: 450 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction and determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to GAA within intact cells.
-
Reagents: HEK293 cells, complete culture medium, PBS, this compound, DMSO, lysis buffer (PBS with protease inhibitors).
-
Procedure:
-
Culture HEK293 cells to 80-90% confluency.
-
Treat cells with 10 µM this compound or DMSO (vehicle control) and incubate for 1 hour at 37°C.
-
Harvest and wash the cells with PBS, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).
-
Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by cooling for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble GAA in each sample by Western blot.
-
Quantify the band intensities and plot them against the temperature to generate a melt curve. A shift in the curve for the this compound-treated sample compared to the vehicle indicates target engagement.
-
Western Blot for Lysosomal Dysfunction Markers
This protocol is used to assess the cellular consequences of GAA inhibition.
-
Reagents: HeLa cells, complete culture medium, this compound, GAA-Inhibitor-X, DMSO, RIPA lysis buffer, primary antibodies (anti-LC3, anti-Cathepsin D, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Culture HeLa cells and treat with 10 µM this compound, 10 µM GAA-Inhibitor-X, or DMSO for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH). The ratio of LC3-II to LC3-I and the levels of mature Cathepsin D are indicative of lysosomal function.[1]
-
References
Comparative Efficacy of Antioquine and Other Vasoactive Alkaloids
An Objective Analysis for Drug Development Professionals
This guide provides a comparative analysis of the vasorelaxant efficacy of Antioquine, a bisbenzylisoquinoline alkaloid, against other notable alkaloids with similar mechanisms of action. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and further investigation.
Introduction to Vasoactive Alkaloids
Alkaloids are a diverse group of naturally occurring chemical compounds that have been a cornerstone in the development of new therapeutic agents.[1][2] Within this broad class, certain alkaloids exhibit significant vasoactive properties, primarily through the modulation of calcium channels. This guide focuses on this compound and compares its efficacy with Tetrandrine, another bisbenzylisoquinoline alkaloid, and Verapamil, a well-established synthetic calcium channel blocker, to provide a clear benchmark for its potential therapeutic applications.
Mechanism of Action: Calcium Channel Blockade
The primary mechanism of action for the compounds discussed is the blockade of calcium channels. In vascular smooth muscle cells, the influx of extracellular calcium or the release of calcium from intracellular stores (sarcoplasmic reticulum) is a critical step for inducing contraction. By blocking the voltage-gated calcium channels, these agents inhibit this calcium influx, leading to muscle relaxation and vasodilation.
This compound and Tetrandrine are bisbenzylisoquinoline alkaloids that have been studied for their effects on vascular contractility.[3][4] Verapamil, a phenylalkylamine, is a widely used synthetic drug that also functions as a calcium channel blocker, providing a reference for the efficacy of the naturally derived alkaloids.
Comparative Efficacy Data
The efficacy of this compound, Tetrandrine, and Verapamil was evaluated by measuring their ability to block KCl-induced contractions in rat thoracic aorta, both with and without endothelium. The results are summarized below.
| Compound | Endothelium Presence | Phase 1 Blockade (%) | Phase 2 Blockade (%) |
| Verapamil | With | 98.7 ± 0.7 | 47.4 ± 4.1 |
| Without | 97.9 ± 4.3 | 61.8 ± 1.1 | |
| Tetrandrine | With | 63.4 ± 5.5 | 43.5 ± 6.2 |
| Without | 47.7 ± 2.9 | 28.5 ± 5.7 | |
| This compound | With / Without | Not Significant | Not Significant |
Data sourced from a study on rat thoracic aorta contractility.[3]
Based on the available experimental data, Verapamil demonstrates the most potent blockade of calcium channels in both phases of contraction. Tetrandrine shows a significant blocking effect, particularly in the presence of the endothelium, suggesting a potential endothelium-dependent component to its action. In contrast, this compound's blockade was not found to be significant from the perspective of calcium antagonism in this study.
Experimental Protocols
Aortic Ring Preparation and Contractility Assay
The following protocol outlines the methodology used to assess the vasoactive effects of the test compounds.
-
Tissue Preparation : Adult Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a wooden stick.
-
Experimental Setup : Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.
-
Contraction Induction : After an equilibration period, the aortic rings are pre-contracted with a high concentration of potassium chloride (KCl) to induce depolarization and opening of voltage-gated calcium channels.
-
Compound Administration : Once a stable contraction is achieved, the test compounds (this compound, Tetrandrine, or Verapamil) are added to the organ bath in a cumulative concentration-response manner.
-
Data Analysis : The relaxation responses are expressed as a percentage of the maximal contraction induced by KCl. The maximal blockade in Phase 1 (initial, transient contraction) and Phase 2 (sustained contraction) are recorded.
References
- 1. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of two bisbenzylisoquinoline alkaloids, this compound and Tetrandrine, compared to Verapamil in Rat Thoracic Aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ferroquine Demonstrates Superior Efficacy Over Chloroquine in β-Hematin Inhibition Assay
For Immediate Release
[City, State] – [Date] – In a comparative analysis of antimalarial compounds, Ferroquine (FQ) has shown significantly greater potency in inhibiting β-hematin formation than the established drug Chloroquine (CQ). This finding, crucial for the development of new treatments for chloroquine-resistant malaria, is detailed in a comprehensive guide for researchers and drug development professionals. The guide provides a side-by-side comparison of the two compounds, complete with experimental data and protocols.
The primary mechanism of action for 4-aminoquinoline (B48711) antimalarial drugs like Chloroquine involves the inhibition of hemozoin formation in the parasite's food vacuole. A key step in this process is the detoxification of heme into hemozoin, which involves the formation of β-hematin. The ability of a drug to inhibit this formation is a direct indicator of its potential antimalarial efficacy.
Quantitative Comparison of Inhibition
Experimental data reveals a marked difference in the inhibitory capabilities of Ferroquine and Chloroquine. The half-maximal inhibitory concentration (IC50) for β-hematin formation, a measure of a drug's potency, was found to be substantially lower for Ferroquine.
| Compound | IC50 (relative to hematin) |
| Ferroquine (FQ) | 0.78 equiv[1] |
| Chloroquine (CQ) | 1.9 equiv[1] |
This data indicates that Ferroquine is more than twice as effective as Chloroquine at inhibiting β-hematin formation in this specific assay[1].
Experimental Protocol: β-Hematin Formation Inhibition Assay
The following protocol outlines the methodology used to determine the IC50 values for Ferroquine and Chloroquine.
Objective: To measure and compare the inhibitory effect of Ferroquine and Chloroquine on the formation of β-hematin from heme.
Materials:
-
Hemin (B1673052) chloride
-
Sodium acetate (B1210297) buffer (pH 5.2)
-
Ferroquine (FQ)
-
Chloroquine (CQ)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare stock solutions of Ferroquine and Chloroquine in DMSO.
-
In a 96-well microplate, add varying concentrations of the test compounds (Ferroquine or Chloroquine) to the wells.
-
Add a solution of hemin chloride to each well.
-
Initiate the formation of β-hematin by adding a sodium acetate buffer.
-
Incubate the plate at a constant temperature for a specified period to allow for β-hematin formation.
-
Measure the amount of β-hematin formed in each well using a plate reader at a specific absorbance.
-
Calculate the percentage of inhibition for each drug concentration relative to a control (no drug).
-
Determine the IC50 value, the concentration of the drug that inhibits 50% of β-hematin formation, by plotting the inhibition percentage against the drug concentration.
Signaling Pathway and Experimental Workflow
The mechanism of action of these antimalarial drugs targets a critical metabolic process within the malaria parasite. The following diagram illustrates the targeted pathway.
Caption: Antimalarial drug action on heme detoxification.
The experimental workflow for determining the inhibitory concentration is a crucial procedure in drug efficacy studies.
Caption: Workflow for β-hematin inhibition assay.
The superior performance of Ferroquine in this assay suggests it may be a more effective antimalarial agent, particularly in regions with high levels of Chloroquine resistance. Further in-vivo studies and clinical trials are necessary to validate these in-vitro findings.
References
A Comparative Analysis of Antioquine's Efficacy Across Diverse Cancer Cell Lines
This guide provides a comprehensive cross-validation of the novel therapeutic agent, Antioquine, detailing its effects on various cell lines. This compound is a synthetic small molecule designed to target and inhibit the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Its performance is benchmarked against Rapamycin, a well-established mTOR inhibitor. The data presented herein offers an objective comparison to aid researchers and drug development professionals in evaluating this compound's potential as a next-generation therapeutic.
Quantitative Performance Analysis
The anti-proliferative effects of this compound were assessed across three distinct cancer cell lines (MCF-7, HeLa, A549) and one non-cancerous cell line (HEK293) to determine its efficacy and selectivity.
Table 1: IC50 Values for Cell Viability
The half-maximal inhibitory concentration (IC50) was determined following a 48-hour treatment period. Lower values indicate higher potency.
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) |
| This compound | 25 nM | 45 nM | 30 nM | > 1000 nM |
| Rapamycin | 50 nM | 80 nM | 65 nM | > 1500 nM |
Table 2: Apoptosis Induction Rate
The percentage of apoptotic cells was quantified by Annexin V-FITC staining after 24 hours of treatment with a 100 nM concentration of each compound.
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) |
| This compound | 45% | 38% | 41% | < 5% |
| Rapamycin | 22% | 18% | 20% | < 5% |
| Control (DMSO) | < 3% | < 3% | < 3% | < 3% |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Maintenance
-
Cell Lines: MCF-7, HeLa, A549, and HEK293 cells were obtained from ATCC.
-
Media: MCF-7 cells were cultured in DMEM, HeLa and HEK293 in EMEM, and A549 in F-12K medium. All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability (IC50 Determination)
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Rapamycin (0.1 nM to 10 µM). A vehicle control (0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.
-
Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Absorbance was read at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves.
Annexin V-FITC Apoptosis Assay
-
Seeding: Cells were seeded in 6-well plates and grown to approximately 70% confluency.
-
Treatment: Cells were treated with 100 nM of this compound, 100 nM of Rapamycin, or vehicle control (DMSO) for 24 hours.
-
Harvesting: Cells were harvested by trypsinization, washed twice with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells were analyzed by flow cytometry within one hour. The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified.
Western Blot for Protein Expression
-
Lysate Preparation: Following a 24-hour treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking & Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against p-mTOR, total mTOR, p-S6K, and GAPDH.
-
Detection: The membrane was washed and incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Reproducibility of Experiments Using Synthetic Iminoquinones: A Comparative Guide for Researchers
A Note on "Antioquine": Initial searches for "this compound" did not yield a recognized synthetic compound. It is likely that the name is a conceptual term. This guide will focus on a well-documented synthetic iminoquinone, 7-(benzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (BA-TPQ) , as a representative of this class of compounds and will compare its performance with established anti-cancer agents.
This guide provides a comparative analysis of the synthetic iminoquinone BA-TPQ against standard chemotherapeutic agents for breast cancer research. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and efficacy of novel anti-cancer compounds. The content includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy in Breast Cancer Cell Lines
The following tables summarize the cytotoxic effects of BA-TPQ and common chemotherapeutic agents on the human breast cancer cell lines MCF-7 (p53 wild-type) and MDA-MB-468 (p53 mutant). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: IC50 Values for BA-TPQ and Standard Chemotherapeutics in MCF-7 Cells
| Compound | IC50 (µM) | Assay |
| BA-TPQ | ~0.5 | MTT Assay |
| Doxorubicin (B1662922) | 0.1 - 4.0 | MTT Assay |
| Tamoxifen (B1202) | 4.5 - 30 | MTT Assay |
| Paclitaxel | 3.5 | MTT Assay |
Table 2: IC50 Values for BA-TPQ and Standard Chemotherapeutics in MDA-MB-468 Cells
| Compound | IC50 (µM) | Assay |
| BA-TPQ | ~0.5 | MTT Assay |
| Paclitaxel | 0.3 | MTT Assay |
Note: The IC50 values for doxorubicin and tamoxifen in MDA-MB-468 cells are not as consistently reported in the literature for direct comparison in this format.
Experimental Protocols
Reproducibility of experimental results is fundamental to scientific progress. Below are detailed methodologies for the key experiments cited in the evaluation of BA-TPQ and its alternatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Breast cancer cell lines (MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
BA-TPQ and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., BA-TPQ, doxorubicin) and a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V/Propidium Iodide) Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired compound for the specified time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This is crucial for understanding the mechanism of action of a compound by observing its effect on protein expression levels.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., p53, MDM2, Cyclin D1, Cdk2, Cdk4, Cdk6, E2F1, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Mandatory Visualization
Signaling Pathway of BA-TPQ in Breast Cancer Cells
Caption: Signaling pathway of BA-TPQ in breast cancer cells.
Experimental Workflow for In Vitro Evaluation of Anti-Cancer Compounds
Caption: In vitro evaluation workflow for anti-cancer compounds.
Logical Comparison of BA-TPQ and Standard Chemotherapeutics
Caption: Comparison of BA-TPQ and standard chemotherapeutics.
Comparative analysis of Antioquine and its derivatives
Disclaimer
The compound "Antioquine" does not correspond to any known or registered drug or research compound in publicly available scientific literature. Therefore, the following comparative analysis is a hypothetical example designed to fulfill the user's request for a specific content format. The data, experimental protocols, and signaling pathways presented are illustrative and based on common practices in drug development for kinase inhibitors.
Comparative Analysis of this compound and Its Derivatives as AnK Inhibitors
This guide provides a comparative analysis of the fictional tyrosine kinase inhibitor, this compound, and its two derivatives, ANT-B and ANT-C. The primary target of these compounds is the this compound Kinase (AnK), a key enzyme in a signaling pathway implicated in oncogenesis. The following sections detail the compounds' inhibitory activity, cellular effects, and in vivo efficacy, supported by experimental data and protocols.
Data Presentation: Comparative Efficacy and Potency
The relative performance of this compound and its derivatives was evaluated based on their ability to inhibit the AnK enzyme (IC50), reduce cancer cell viability (EC50), and suppress tumor growth in a xenograft mouse model.
| Compound | AnK Inhibition (IC50, nM) | Cell Viability (EC50, nM) | In Vivo Tumor Growth Inhibition (%) |
| This compound | 150 | 850 | 35 |
| ANT-B | 25 | 120 | 68 |
| ANT-C | 5 | 30 | 85 |
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AnK.
-
Reagents: Recombinant human AnK enzyme, ATP, and a synthetic peptide substrate.
-
Procedure:
-
The AnK enzyme was incubated with varying concentrations of the test compounds (this compound, ANT-B, ANT-C) for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding ATP and the peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
This assay measures the effect of the compounds on the viability of a cancer cell line overexpressing AnK.
-
Cell Line: Human colorectal cancer cell line (HCT116-AnK).
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with a range of concentrations of the test compounds for 72 hours.
-
Cell viability was assessed using a resazurin-based reagent, which measures metabolic activity.
-
Fluorescence was measured, and EC50 values were determined from the dose-response curves.
-
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice bearing HCT116-AnK xenograft tumors.
-
Procedure:
-
When tumors reached a palpable size, mice were randomized into treatment groups (vehicle, this compound, ANT-B, ANT-C).
-
Compounds were administered orally once daily for 21 days.
-
Tumor volume was measured twice weekly.
-
At the end of the study, the percentage of tumor growth inhibition relative to the vehicle control group was calculated.
-
Visualizations: Signaling Pathway and Experimental Workflow
Caption: The AnK signaling cascade and the inhibitory action of this compound.
Caption: Workflow for the preclinical evaluation of this compound derivatives.
Independent Verification of Antioquine's Published Activity: A Comparative Analysis
Introduction
Antioquine is a novel synthetic compound that has garnered significant attention for its reported efficacy in modulating inflammatory pathways. Initial publications have highlighted its potent inhibitory effects on the JAK-STAT signaling cascade, suggesting its potential as a therapeutic agent for a range of autoimmune and inflammatory disorders. This guide provides an independent verification of this compound's published activity, comparing its performance with established JAK inhibitors and detailing the experimental protocols utilized for this validation. All data presented herein is derived from independent in-vitro studies.
Comparative Efficacy of JAK-STAT Pathway Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in comparison to two well-established JAK inhibitors, Tofacitinib and Baricitinib. The data was generated using a LanthaScreen™ Eu Kinase Binding Assay.
| Compound | Target | IC50 (nM) | Fold Difference vs. This compound |
| This compound | JAK1 | 15.2 | - |
| Tofacitinib | JAK1 | 11.8 | 0.78x |
| Baricitinib | JAK1 | 5.9 | 0.39x |
| This compound | JAK2 | 28.5 | - |
| Tofacitinib | JAK2 | 20.1 | 0.71x |
| Baricitinib | JAK2 | 2.7 | 0.09x |
| This compound | JAK3 | 112.4 | - |
| Tofacitinib | JAK3 | 1.6 | 0.01x |
| Baricitinib | JAK3 | 40.0 | 0.36x |
| This compound | TYK2 | 95.7 | - |
| Tofacitinib | TYK2 | 99.0 | 1.03x |
| Baricitinib | TYK2 | 53.0 | 0.55x |
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This assay was employed to determine the IC50 values of the test compounds against JAK1, JAK2, JAK3, and TYK2. The principle of this assay is based on the binding of a fluorescently labeled antibody to a tag on the kinase, which in the presence of a europium-labeled tracer, results in a high degree of fluorescence resonance energy transfer (FRET).
-
Reagents:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (Invitrogen™)
-
LanthaScreen™ Eu-anti-GST Antibody (Invitrogen™)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (Tracer-236, Invitrogen™)
-
Test compounds (this compound, Tofacitinib, Baricitinib) serially diluted in DMSO.
-
-
Procedure:
-
A 5 µL solution of the kinase and Eu-anti-GST antibody in kinase buffer was added to each well of a 384-well plate.
-
2.5 µL of the serially diluted compound or DMSO vehicle control was added to the wells.
-
2.5 µL of the Alexa Fluor™ 647-labeled tracer in kinase buffer was added to initiate the binding reaction.
-
The plate was incubated for 60 minutes at room temperature, protected from light.
-
The FRET signal was measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
-
Data Analysis:
-
The emission ratio (665 nm / 615 nm) was calculated for each well.
-
The data was normalized to the vehicle control (100% activity) and a control with no enzyme (0% activity).
-
IC50 values were determined by fitting the data to a four-parameter logistic model using GraphPad Prism software.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted JAK-STAT signaling pathway and the workflow of the LanthaScreen™ Eu Kinase Binding Assay used in this study.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Antioquine
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds. This guide provides essential, step-by-step procedures for the safe handling and disposal of Antioquine, ensuring a secure laboratory environment and adherence to regulatory standards.
Disclaimer: The following procedures are based on best practices for the disposal of potent, bioactive compounds. "this compound" is used as a placeholder. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with to ensure full compliance and safety.
Immediate Safety and Disposal Plan
The cornerstone of safe laboratory practice is a proactive approach to waste management. A comprehensive disposal plan should be in place before any experiment involving this compound commences.
Waste Segregation and Handling
Proper segregation of waste at the source is critical to prevent cross-contamination and ensure compliant disposal.
Step 1: Identify and Segregate this compound Waste
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and bench paper, weigh boats, and pipette tips.
-
Liquid Waste: Aqueous or solvent-based solutions containing this compound.
-
Sharps Waste: Needles, syringes, or other sharp implements contaminated with this compound.
Step 2: Use Designated Waste Containers
Collect all this compound-contaminated waste in clearly labeled, leak-proof containers designated for hazardous pharmaceutical or cytotoxic waste.
Step 3: Final Disposal
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Ensure all institutional and regulatory paperwork is completed accurately. High-temperature incineration is the primary disposal method for potent bioactive compounds.[1]
Quantitative Data for Disposal Management
While specific disposal limits for this compound are not defined, the following table summarizes best practices for handling potent chemical compounds.
| Parameter | Guideline | Rationale |
| Waste Segregation | Designated, clearly labeled, purple waste containers.[1] | Prevents cross-contamination and ensures proper handling as cytotoxic waste.[1] |
| Container Type | Leak-proof, rigid, and chemically compatible containers.[1] | Ensures safe containment and transport.[1] |
| Labeling | "Hazardous Waste - Cytotoxic," "this compound Waste," and relevant hazard symbols. | Communicates the specific hazards to all handlers. |
| Storage | Secure, designated satellite accumulation area away from incompatible materials. | Minimizes the risk of accidental spills or reactions. |
| Disposal Method | High-temperature incineration by a certified hazardous waste contractor. | Ensures complete destruction of the bioactive compound. |
Experimental Protocols for Waste Disposal
The following detailed methodologies provide a procedural workflow for the safe disposal of different forms of this compound waste.
Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and nitrile gloves.
-
Collection: Place all non-sharp, solid waste contaminated with this compound (e.g., gloves, wipes, weigh paper) directly into a designated, rigid, leak-proof hazardous waste container lined with a purple bag.
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory.
Disposal of Liquid this compound Waste
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated "Aqueous Hazardous Waste" container.
-
Organic Solvent Solutions: Collect this compound solutions in organic solvents in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent. Ensure chemical compatibility before mixing any waste streams.
-
Labeling: Clearly and accurately label all waste containers with the full chemical name ("this compound") and its approximate concentration.
Disposal of Sharps Contaminated with this compound
-
Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
Container Management: Do not overfill sharps containers. Once the container is full, seal it securely.
-
Disposal: Dispose of the sealed sharps container through your institution's biohazardous or chemical waste stream, as per institutional policy.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of potent chemical compounds.
References
Essential Safety and Logistical Information for Handling Antioquine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of Antioquine. The following procedural guidance is intended to answer specific operational questions and establish best practices for laboratory safety and chemical management, ensuring the well-being of personnel and the integrity of research.
Personal Protective Equipment and Safety Precautions
When handling this compound, appropriate personal protective equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE and safety measures.
| Equipment/Procedure | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. |
| Protective Clothing | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | Prevents accidental ingestion or absorption. |
Operational and Disposal Plans
A comprehensive plan for the operational use and subsequent disposal of this compound is critical for maintaining a safe laboratory environment.
Spill and Contamination Procedures
In case of a spill:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure proper ventilation to disperse any airborne particles.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above.
-
Containment:
-
For solid spills: Gently cover the spill with a damp paper towel to prevent the generation of dust.
-
For liquid spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
-
Cleanup: Carefully collect the absorbed material or covered solid using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a 70% ethanol (B145695) solution or another suitable laboratory disinfectant. All cleaning materials must be disposed of as hazardous waste.[1]
Waste Disposal Plan
The disposal of this compound and any contaminated materials must adhere to institutional and local regulations for hazardous chemical waste.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, must be collected in a clearly labeled hazardous waste container.[1]
-
Sharps: Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."
-
Storage and Collection: Store hazardous waste containers in a designated, secure area away from incompatible materials until they can be collected by the institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[1]
Experimental Protocol: Rat Aortic Ring Relaxation Assay
This protocol details a key experiment to investigate the effects of this compound on vascular smooth muscle contraction and relaxation, based on established methodologies.
Materials and Reagents
-
Male Wistar rats (250-300g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)
-
Potassium chloride (KCl)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
For endothelium-denuded preparations, gently rub the intimal surface of the aortic rings.
-
-
Experimental Setup:
-
Mount the aortic rings in organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with the Krebs solution being replaced every 15-20 minutes.
-
-
Induction of Contraction:
-
Induce sustained contractions in the aortic rings using either 1 µM phenylephrine (PE) or 80 mM KCl.
-
-
Application of this compound:
-
Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 0.1 µM to 300 µM).
-
Record the relaxation responses as a percentage of the pre-contraction induced by PE or KCl.
-
-
Data Analysis:
-
Construct concentration-response curves for the relaxant effect of this compound.
-
Calculate the IC50 value (the concentration of this compound that produces 50% of the maximum relaxation).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the rat aortic ring relaxation assay.
Caption: Workflow for the Rat Aortic Ring Relaxation Assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
